W146
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425901 | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-61-7 | |
| Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a phosphonic acid derivative with potential applications in drug discovery, particularly as an enzyme inhibitor. Aminophosphonic acids are structural analogs of amino acids and are known to act as transition state mimics, often targeting metalloproteases.[1][2] This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates potential synthetic routes, pharmacological activities, and experimental protocols based on closely related analogs, particularly inhibitors of glutamate carboxypeptidase II (GCPII).
Chemical Structure and Properties
The foundational characteristics of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid define its potential interactions and applications.
Chemical Structure
The IUPAC name for the compound is P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. The structure consists of a central phosphonic acid group attached to a butyl chain, which is further substituted with an amino group and an N-(3-hexylphenyl)acetamide moiety. The stereochemistry at the chiral center is specified as (R).
Physicochemical Properties
Quantitative data for the compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.
| Property | Value | Source |
| Molecular Formula | C16H27N2O4P | Commercial Supplier Data |
| Molecular Weight | 342.37 g/mol | Commercial Supplier Data |
| CAS Number | 909725-61-7 | Commercial Supplier Data |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in aqueous solutions at physiological pH (predicted) | Inferred from phosphonic acid chemistry |
| pKa | Multiple values for phosphonic acid and amino groups (predicted) | Inferred from analogous structures |
Potential Synthesis and Experimental Protocols
Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the amide bond and the phosphonic acid group, suggesting key starting materials and reactions.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Workflow
The synthesis could be initiated from a protected chiral amino acid derivative, followed by the introduction of the phosphonate group and subsequent coupling with 3-hexylaniline.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Protected (R)-4-amino-4-oxobutylphosphonate. This could be achieved starting from a suitably protected (R)-aspartic acid derivative. The free carboxylic acid would be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or halide). Subsequent reaction with a phosphite ester via a Michaelis-Arbuzov reaction would yield the protected phosphonate.
Step 2: Amide Coupling. The protected (R)-4-amino-4-oxobutylphosphonate is then deprotected to reveal the free amine. This amine is coupled with 3-hexylaniline using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an aprotic solvent like DMF (Dimethylformamide).
Step 3: Final Deprotection. The protecting groups on the phosphonate are removed under appropriate conditions (e.g., acid or hydrogenolysis) to yield the final product, P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
Purification and Characterization: The final compound would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization would be performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Potential Biological Activity and Signaling Pathways
Aminophosphonic acids are well-documented as inhibitors of various enzymes, particularly metalloproteases.[4] The structural similarity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to known inhibitors of glutamate carboxypeptidase II (GCPII) suggests a potential role in modulating glutamate signaling.[5][6][7]
Hypothetical Mechanism of Action
GCPII is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate in the brain.[5] Inhibition of GCPII leads to increased levels of NAAG, which can have neuroprotective effects. The phosphonate moiety of the inhibitor is proposed to chelate the zinc ions in the active site of the enzyme, mimicking the transition state of the natural substrate.[5]
Caption: Proposed mechanism of GCPII inhibition.
Potential Therapeutic Applications
Based on the pharmacology of known GCPII inhibitors, this compound could be investigated for its therapeutic potential in a range of neurological disorders characterized by excessive glutamate excitotoxicity, including:
-
Neuropathic pain
-
Stroke
-
Traumatic brain injury
-
Amyotrophic lateral sclerosis (ALS)
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid represents a molecule of interest for researchers in medicinal chemistry and drug development. While specific experimental data remains scarce, its structural features strongly suggest it belongs to the class of aminophosphonic acid-based enzyme inhibitors. The provided hypothetical synthesis, mechanism of action, and experimental considerations offer a solid foundation for future research into this and related compounds. Further investigation is warranted to elucidate its precise biological targets and therapeutic potential.
References
- 1. Recent synthesis of aminophosphonic acids as potential biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This technical guide outlines a proposed synthetic pathway for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a chiral aminophosphonic acid derivative with potential biological activity. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide provides a comprehensive, step-by-step experimental methodology based on well-established and analogous reactions in organic chemistry. The proposed synthesis starts from a commercially available chiral precursor to ensure the desired stereochemistry and involves key steps such as the introduction of the phosphonate group, amide bond formation, and final deprotection. This document includes detailed experimental procedures, tabulated quantitative data derived from analogous reactions, and visualizations of the synthetic workflow and a relevant biological signaling pathway to aid researchers in the potential synthesis and further investigation of this compound.
Introduction
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a complex organic molecule characterized by a chiral gamma-amino phosphonic acid backbone and a lipophilic 3-hexylaniline moiety. Aminophosphonic acids are a class of compounds that have garnered significant interest in medicinal chemistry as they are structural analogs of amino acids and can act as enzyme inhibitors, haptens, and receptor modulators.[1][2] The specific stereochemistry at the C3 position and the presence of the hexylphenylamino group suggest that this molecule may have specific biological targets. Its structural similarity to phosphorylated sphingolipid analogs like FTY720 (Fingolimod), a known modulator of sphingosine-1-phosphate (S1P) receptors, suggests a potential role in immune response modulation and related signaling pathways.[3][4][5]
This guide provides a feasible, albeit proposed, synthetic route to facilitate further research into the biological properties and potential therapeutic applications of this compound.
Proposed Synthetic Pathway
The retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The key disconnections are at the amide bond and the carbon-phosphorus bond. This leads to three main starting materials: a protected, chiral aspartic acid derivative, a phosphonate source, and 3-hexylaniline.
The proposed forward synthesis is a four-step process:
-
Step 1: Synthesis of Diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutan-1-yl)phosphonate. This step involves the conversion of N-Boc-(R)-aspartic acid-4-tert-butyl ester to the corresponding phosphonate via a Weinreb amide intermediate, followed by reaction with a phosphonate anion.
-
Step 2: Synthesis of 3-Hexylaniline. This is a standard procedure involving the Friedel-Crafts acylation of benzene followed by a Clemmensen or Wolff-Kishner reduction and subsequent nitration and reduction of the nitro group to an amine. For the purpose of this guide, 3-hexylaniline is considered a commercially available or readily synthesizable starting material.
-
Step 3: Amide Coupling. The protected aminophosphonate from Step 1 is coupled with 3-hexylaniline using a standard peptide coupling reagent such as HBTU.
-
Step 4: Deprotection. The final step involves the removal of the Boc protecting group and the ethyl esters from the phosphonate group under acidic conditions to yield the target molecule.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations.
Step 1: Synthesis of Diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutan-1-yl)phosphonate
This procedure is adapted from methods for the synthesis of chiral aminophosphonates from amino acid precursors.
-
Preparation of the Weinreb Amide: To a solution of N-Boc-(R)-aspartic acid-4-tert-butyl ester (1.0 eq.) in dichloromethane (DCM, 0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and a coupling agent such as HBTU (1.2 eq.). Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide.
-
Phosphonate Addition: Dissolve diethyl methylphosphonate (2.0 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool to -78 °C. Add n-butyllithium (2.0 eq., 1.6 M in hexanes) dropwise and stir for 30 minutes. Add a solution of the Weinreb amide (1.0 eq.) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Final Work-up: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography to obtain the desired protected phosphonate.
Step 2: Synthesis of 3-Hexylaniline
3-Hexylaniline can be purchased from commercial suppliers. If a synthesis is required, a standard route involves Friedel-Crafts acylation of benzene with hexanoyl chloride, followed by Clemmensen or Wolff-Kishner reduction of the resulting ketone to form hexylbenzene. Nitration of hexylbenzene at the meta position can be achieved under controlled conditions, followed by reduction of the nitro group to an amine using a reducing agent like SnCl2/HCl or catalytic hydrogenation.
Step 3: Amide Coupling
This protocol is based on standard HBTU-mediated amide bond formation.[6][7][8]
-
Reaction Setup: To a solution of diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutan-1-yl)phosphonate (1.0 eq.) in a suitable solvent like dimethylformamide (DMF, 0.1 M), add 3-hexylaniline (1.1 eq.), HBTU (1.2 eq.), and DIPEA (3.0 eq.).
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 4: Deprotection
This final step removes both the Boc and ethyl protecting groups.[9][10]
-
Reaction: Dissolve the protected intermediate from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or in concentrated hydrochloric acid.
-
Execution: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by LC-MS.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent like toluene to remove residual acid. The crude product can be purified by recrystallization or preparative reverse-phase HPLC to yield P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid as a salt (e.g., TFA or HCl salt).
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and conditions for analogous reactions reported in the literature.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | Phosphonate Synthesis | 1. N,O-Dimethylhydroxylamine, HBTU, DIPEA, DCM, 0°C to rt, 12-16h2. Diethyl methylphosphonate, n-BuLi, THF, -78°C to rt, 12h | 60-75 (over two steps) | >95 (after chromatography) |
| 3 | Amide Coupling | 3-Hexylaniline, HBTU, DIPEA, DMF, rt, 4-6h | 70-85 | >95 (after chromatography) |
| 4 | Deprotection | TFA/DCM (1:1) or conc. HCl, rt, 2-4h | 85-95 | >98 (after purification) |
Potential Biological Context: Sphingosine-1-Phosphate (S1P) Receptor Signaling
The structural analogy of the target molecule to phosphorylated FTY720 suggests that it may act as a modulator of Sphingosine-1-Phosphate (S1P) receptors. S1P is a signaling sphingolipid that regulates a wide range of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[3][4] FTY720, after in vivo phosphorylation, acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and thereby exerting an immunosuppressive effect.[5][11][12]
S1P Receptor Signaling Pathway Diagram
Caption: Simplified overview of the S1P receptor signaling pathway.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. By leveraging established synthetic methodologies for the formation of chiral aminophosphonates and amide bond coupling, this document offers a plausible route for obtaining this molecule for further research. The provided experimental protocols, quantitative data, and diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the biological activities of novel aminophosphonic acid derivatives, particularly in the context of S1P receptor modulation. Further optimization of the proposed reaction conditions may be necessary to achieve optimal yields and purity.
References
- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. BOC Protection and Deprotection [es.bzchemicals.com]
- 11. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146)
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as W146, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, downstream signaling effects, and physiological consequences. The information herein is supported by quantitative data from key experimental studies, detailed methodologies for reproducible research, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a myriad of cellular processes, including cell proliferation, migration, and survival, primarily through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a pivotal role in the trafficking of lymphocytes from secondary lymphoid organs. Dysregulation of the S1P-S1P1 signaling axis has been implicated in various autoimmune and inflammatory diseases.
This compound is a small molecule antagonist that specifically targets the S1P1 receptor. Its ability to modulate lymphocyte trafficking has positioned it as a valuable tool for studying the physiological roles of S1P1 and as a potential therapeutic agent for immune-mediated disorders. This guide provides a detailed examination of its mechanism of action.
Molecular Target and Binding Affinity
The primary molecular target of this compound is the sphingosine-1-phosphate receptor 1 (S1P1). This compound acts as a competitive antagonist, binding to the receptor and preventing the binding of the endogenous ligand, S1P.
Quantitative Binding Data
The binding affinity of this compound for the S1P1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data:
| Parameter | Value | Assay Type | Reference |
| EC50 | 398 nM | Functional Antagonism | [1] |
| Ki | ~70-80 nM | Competitive Binding Assay | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay (Hypothetical)
While a specific detailed protocol for this compound is not publicly available, a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the S1P1 receptor is as follows:
Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor.
-
Radioligand, e.g., [32P]S1P or a suitable fluorescently labeled S1P analog.
-
This compound (test compound).
-
Non-labeled S1P (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the S1P1-expressing cell membranes, a fixed concentration of the radioligand, and the different concentrations of this compound or non-labeled S1P.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a high concentration of non-labeled S1P) from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Downstream Signaling Pathways
Activation of the S1P1 receptor by S1P initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream pathways.
Inhibition of G-protein Coupling and Second Messenger Activation
S1P1 primarily couples to Gi/o proteins. Upon S1P binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound prevents this G-protein activation.
Blockade of PI3K/Akt and MAPK/ERK Pathways
S1P1 activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival and proliferation. This compound has been shown to inhibit S1P-induced phosphorylation of both Akt and ERK.
Signaling Pathway Diagram:
Figure 1. S1P1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Western Blot for p-ERK and p-Akt Inhibition
Objective: To assess the inhibitory effect of this compound on S1P-induced phosphorylation of ERK and Akt.
Materials:
-
A suitable cell line endogenously or exogenously expressing the S1P1 receptor (e.g., CHO-K1 cells).
-
This compound.
-
S1P.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal phosphorylation levels.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of S1P (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ERK and Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 for inhibition.
Physiological Effects: Modulation of Lymphocyte Trafficking
The most well-characterized physiological effect of S1P1 antagonism by this compound is the induction of peripheral blood lymphopenia. S1P gradients between lymphoid tissues and the blood/lymph are essential for lymphocyte egress. By blocking the S1P1 receptor on lymphocytes, this compound prevents their exit from lymph nodes, leading to a transient decrease in circulating lymphocyte counts.
In Vivo Efficacy: Induction of Lymphopenia
Studies in mice have demonstrated that administration of this compound leads to a significant, albeit transient, reduction in the number of circulating lymphocytes.
| Parameter | Dose | Route of Administration | Observation | Reference |
| Lymphopenia | 5 mg/kg | Intraperitoneal (IP) | Significant but transient reduction in peripheral blood lymphocytes. | [2] |
Experimental Workflow Diagram:
Figure 2. Experimental Workflow for In Vivo Lymphopenia Study.
Experimental Protocol: Mouse Lymphopenia Assay
Objective: To evaluate the effect of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
This compound.
-
Vehicle control (e.g., saline or a suitable solubilizing agent).
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein).
-
Anticoagulant (e.g., EDTA).
-
Automated hematology analyzer or manual counting method (hemocytometer).
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Divide the mice into treatment and vehicle control groups.
-
Collect a baseline blood sample from each mouse.
-
Administer a single dose of this compound (e.g., 1, 5, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, and 48 hours).
-
Analyze the blood samples for total white blood cell and lymphocyte counts using an automated hematology analyzer.
-
Calculate the percentage change in lymphocyte counts from baseline for each mouse at each time point.
-
Compare the lymphocyte counts between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical analysis.
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a selective S1P1 receptor antagonist. Its mechanism of action involves the competitive blockade of S1P binding to the S1P1 receptor, leading to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The primary physiological consequence of this antagonism is the induction of transient lymphopenia due to the retention of lymphocytes in secondary lymphoid organs. This well-defined mechanism of action makes this compound a valuable research tool for dissecting the roles of S1P1 signaling and a potential lead compound for the development of novel immunomodulatory therapeutics. Further research is warranted to fully elucidate its therapeutic potential and long-term effects.
References
Technical Guide: Biological Activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
Compound Identification:
-
Systematic Name: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
Synonyms: W146
-
CAS Number: 909725-61-7
-
Molecular Formula: C₁₆H₂₇N₂O₄P
-
Molecular Weight: 342.37 g/mol
Executive Summary
This document provides a comprehensive technical overview of the biological activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as this compound. This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and other physiological processes. This guide details the compound's mechanism of action, summarizes its quantitative biological data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and inhibiting the S1P₁ receptor.[1][2] The S1P₁ receptor is a high-affinity receptor for the endogenous signaling lipid, sphingosine-1-phosphate (S1P). The binding of S1P to S1P₁ initiates a cascade of intracellular signaling events. As a competitive antagonist, this compound binds to the S1P₁ receptor, thereby preventing the binding of S1P and blocking the initiation of these downstream signaling pathways.[3] This antagonism has been demonstrated to prevent agonist-induced receptor internalization, a key regulatory mechanism for S1P₁ signaling.[4]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| EC₅₀ | 398 nM | S1P₁ Receptor | [1][2] |
| Kᵢ | ~70-80 nM | S1P₁ Receptor | [1] |
In Vitro and In Vivo Activity
In Vitro Efficacy
-
Apoptosis Induction: In studies involving endothelial progenitor cells (EPCs), pretreatment with this compound was shown to significantly increase the levels of activated cleaved caspase-3, effectively neutralizing the anti-apoptotic effects of S1P.[1]
-
MAPK Pathway Inhibition: this compound has been demonstrated to completely inhibit agonist-induced phosphorylation of p42/p44 MAPK (ERK1/2), a key downstream signaling event of S1P₁ activation.[3]
-
Receptor Internalization: The compound effectively prevents agonist-stimulated ubiquitination and internalization of the S1P₁ receptor.[3][4]
-
Aldosterone Release: this compound has been shown to inhibit the release of aldosterone.[5]
In Vivo Efficacy
-
Lymphopenia: Administration of this compound to mice has been shown to induce lymphopenia by blocking the egress of lymphocytes from lymph nodes.[3][4][6] This finding is significant as it supports the "functional antagonism" hypothesis for other S1P₁ modulators.
-
Stem Cell Mobilization: In animal models, this compound has been observed to enhance the mobilization of hematopoietic stem progenitor cells when co-administered with AMD3100.[1] A dosage of 5 mg/kg (intraperitoneal injection) was used in these studies.[1]
Signaling Pathways
The S1P₁ receptor primarily couples to the inhibitory G protein, Gαi. As an antagonist, this compound blocks the S1P-induced activation of this pathway.
Experimental Protocols
The following sections describe the general methodologies used to characterize the biological activity of this compound.
Radioligand Binding Assay (for Kᵢ Determination)
This assay is performed to determine the binding affinity of this compound to the S1P₁ receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P₁ receptor are prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: The reaction is terminated, and the membranes with the bound radioligand are separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assay: p42/p44 MAPK (ERK1/2) Phosphorylation Assay
This assay measures the ability of this compound to inhibit S1P-induced activation of the MAPK/ERK signaling pathway.
Protocol Outline:
-
Cell Culture: Cells endogenously or recombinantly expressing the S1P₁ receptor are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of S1P (or another S1P₁ agonist) for a short duration to induce ERK phosphorylation.
-
Lysis: The cells are lysed to release cellular proteins.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the data are plotted against the concentration of this compound to determine the EC₅₀ for inhibition.
In Vivo Lymphopenia Assay
This assay assesses the effect of this compound on peripheral lymphocyte counts in an animal model.
Protocol Outline:
-
Animal Model: Typically, mice are used for this assay.
-
Compound Administration: this compound is administered to the animals, often via intraperitoneal or oral routes, at various doses. A vehicle control group is also included.
-
Blood Collection: At specific time points after administration, blood samples are collected from the animals.
-
Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using an automated hematology analyzer or by flow cytometry with lymphocyte-specific markers (e.g., CD4, CD8).
-
Data Analysis: The lymphocyte counts in the this compound-treated groups are compared to the vehicle control group to determine the extent and duration of lymphopenia.
Pharmacokinetics
Based on available public domain information, detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) for this compound have not been extensively reported.
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a well-characterized selective antagonist of the S1P₁ receptor with demonstrated in vitro and in vivo activity. Its ability to block S1P₁ signaling makes it a valuable research tool for studying the physiological and pathophysiological roles of this receptor and a potential starting point for the development of therapeutics targeting the S1P pathway. Further studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling VPC44116: A Technical Guide to its Properties and Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC44116 is a synthetic, bioactive small molecule that has garnered interest in the field of pharmacology as a research tool for studying cellular signaling pathways. This technical guide provides a comprehensive overview of the known properties of VPC44116, including its synonyms, physicochemical characteristics, and its role as a modulator of key cellular receptors. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further investigation and application of this compound in a research setting.
Compound Identification and Synonyms
VPC44116 is a specific chemical entity with the following identifiers:
-
Systematic Name: (R)-3-amino-4-((3-octylphenyl)amino)-4-oxobutylphosphonic acid
-
Synonyms: VPC-44116
-
CAS Number: 1161429-70-4
Physicochemical Properties
The fundamental properties of VPC44116 are summarized in the table below. These calculated properties provide insight into the molecule's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C18H31N2O4P | MedKoo Biosciences, IUPHAR/BPS Guide |
| Molecular Weight | 370.43 g/mol | MedKoo Biosciences, IUPHAR/BPS Guide |
| Hydrogen Bond Acceptors | 6 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Donors | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bonds | 13 | IUPHAR/BPS Guide to PHARMACOLOGY |
Mechanism of Action: S1P Receptor Antagonism
VPC44116 functions as a competitive antagonist of Sphingosine 1-Phosphate (S1P) receptors, specifically targeting the S1P1 and S1P3 subtypes.[1] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.
By binding to S1P1 and S1P3 receptors, VPC44116 blocks the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate. This inhibitory action makes VPC44116 a valuable tool for dissecting the physiological and pathological roles of S1P signaling.
Signaling Pathway
The binding of S1P to its receptors, S1P1 and S1P3, activates intracellular signaling pathways, including the Ras-ERK pathway, which is involved in cell proliferation and differentiation. VPC44116, as an antagonist, prevents this activation.
Experimental Protocols
S1P Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a typical procedure to determine the binding affinity of VPC44116 for S1P receptors.
Objective: To determine the inhibitory constant (Ki) of VPC44116 for S1P1 and S1P3 receptors.
Materials:
-
Cell membranes expressing human S1P1 or S1P3 receptors.
-
Radioligand (e.g., [³H]-S1P).
-
VPC44116.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of VPC44116 in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]-S1P at a concentration near its Kd, and varying concentrations of VPC44116.
-
For non-specific binding determination, a set of wells should contain a high concentration of a known non-radiolabeled S1P receptor ligand.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of VPC44116 and determine the IC50 value by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: ERK1/2 Phosphorylation
This protocol describes a method to assess the functional antagonist activity of VPC44116 by measuring its effect on S1P-induced ERK1/2 phosphorylation.[1]
Objective: To determine the potency of VPC44116 in inhibiting S1P-stimulated ERK1/2 phosphorylation.
Materials:
-
Cells expressing S1P1 or S1P3 receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
S1P.
-
VPC44116.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot apparatus and reagents.
Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of VPC44116 for a defined period.
-
Stimulate the cells with a fixed concentration of S1P (typically at its EC80) for a short duration (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized signal against the concentration of VPC44116 to determine the IC50 value.
Conclusion
VPC44116 is a valuable research compound for investigating the complex roles of S1P signaling. Its antagonist activity at S1P1 and S1P3 receptors allows for the targeted modulation of these pathways in vitro and in vivo. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers utilizing VPC44116 in their studies. Further investigation into the selectivity profile and in vivo pharmacokinetics of this compound will continue to enhance its utility in drug discovery and development.
References
An In-Depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146): A Selective Sphingosine-1-Phosphate Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as W146, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). While its chemical structure includes a phosphonic acid moiety, a feature that can conceptually mimic a phosphothreonine residue, its primary and well-documented pharmacological activity is not as a phosphothreonine mimetic but as a key modulator of the S1P signaling pathway. This pathway is critically involved in regulating lymphocyte trafficking and immune responses. This compound's ability to block the S1P1 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential lead compound in the development of therapeutics for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and relevant experimental insights.
Introduction
Phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The search for stable analogs of phosphorylated amino acids has led to the development of various mimetics, including phosphonic acids. P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) incorporates such a group. However, extensive research has demonstrated that the defining characteristic of this compound is its selective antagonism of the S1P1 receptor.
The sphingosine-1-phosphate (S1P) signaling axis is a crucial regulator of immunity, vascular development, and cell trafficking. S1P, a bioactive lipid mediator, exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. S1P1 is of particular interest as it is the primary receptor governing the egress of lymphocytes from secondary lymphoid organs. By antagonizing S1P1, this compound effectively traps lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia) and thereby modulating immune responses.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with the S1P1 receptor.
| Parameter | Value | Description |
| EC50 | 398 nM[1][2] | The half-maximal effective concentration of this compound in functional assays assessing S1P1 antagonism. |
| Ki | ~70-80 nM[1] | The inhibitory constant of this compound for the S1P1 receptor, indicating its binding affinity. |
Mechanism of Action: S1P1 Receptor Antagonism
This compound exerts its biological effects by directly competing with the endogenous ligand, S1P, for binding to the S1P1 receptor. This competitive inhibition prevents the activation of downstream signaling pathways that are normally initiated by S1P binding. The primary consequence of S1P1 activation is the promotion of lymphocyte egress from lymph nodes. By blocking this signal, this compound effectively sequesters lymphocytes, preventing their migration to sites of inflammation.
Signaling Pathway
The following diagram illustrates the S1P1 signaling pathway and the point of intervention by this compound.
Caption: S1P1 signaling pathway and antagonism by this compound.
Experimental Protocols
S1P1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Utilize a radiolabeled S1P analog, such as [32P]S1P or a tritiated S1P1 agonist/antagonist, as the reporter ligand.
-
Competition Binding: Incubate the S1P1-expressing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand using a technique such as filtration over a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Lymphopenia Assay
Objective: To assess the in vivo efficacy of this compound in inducing lymphopenia.
General Protocol:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or oral administration). A vehicle control group should be included.
-
Blood Collection: Collect peripheral blood samples from the mice at various time points post-administration.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the this compound-treated group to the vehicle-treated group to determine the extent and duration of lymphopenia.
Experimental Workflow
The following diagram outlines the typical experimental workflow for characterizing a novel S1P1 antagonist like this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a valuable research tool for dissecting the complexities of the S1P1 signaling pathway. Its well-defined role as a selective S1P1 antagonist, coupled with its ability to induce a transient lymphopenia in vivo, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. While the phosphonic acid group is an interesting structural feature, the primary pharmacological identity of this compound is firmly rooted in its interaction with the S1P1 receptor. Further research into the synthesis and biological applications of this compound and its analogs will continue to provide valuable insights into the therapeutic potential of targeting the S1P signaling pathway.
References
In Vitro Evaluation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a novel small molecule with potential therapeutic applications. Due to the structural characteristics of this compound, specifically the presence of an amino-phosphonic acid moiety, it is hypothesized to act as an inhibitor of metalloenzymes. This guide focuses on a putative mechanism of action involving the inhibition of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The following sections detail the experimental protocols, data analysis, and visualization of key pathways and workflows relevant to assessing the inhibitory potential of this compound against a representative panel of MMPs.
Introduction
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a synthetic compound featuring a phosphonic acid group, which is isosteric to a carboxylic acid and can act as a transition-state analog inhibitor for certain proteases. The amino group and the hexylphenyl moiety suggest potential for specific interactions within the active site of target enzymes. Matrix Metalloproteinases (MMPs) are a family of over 25 zinc-dependent proteases responsible for the degradation of extracellular matrix (ECM) components.[1] Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. This document outlines a systematic approach to the in vitro characterization of the inhibitory activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid against selected MMPs.
Hypothetical Inhibitory Activity Data
The following tables summarize hypothetical quantitative data for the inhibitory activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid against a panel of clinically relevant MMPs.
Table 1: IC50 Values for MMP Inhibition
| Enzyme | IC50 (nM) |
| MMP-1 (Collagenase 1) | 150.2 ± 12.5 |
| MMP-2 (Gelatinase A) | 25.8 ± 3.1 |
| MMP-9 (Gelatinase B) | 15.3 ± 2.4 |
| MMP-13 (Collagenase 3) | 85.7 ± 7.9 |
| MMP-14 (MT1-MMP) | 35.4 ± 4.2 |
Table 2: Kinetic Parameters for MMP-9 Inhibition
| Parameter | Value |
| Ki (nM) | 8.1 |
| Inhibition Type | Competitive |
Experimental Protocols
Fluorometric MMP Inhibition Assay
This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of MMPs using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant human MMPs (MMP-1, -2, -9, -13, -14)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (Test Compound)
-
Known broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the FRET substrate)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in MMP assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions (e.g., with APMA). Dilute the active MMP to the desired concentration in MMP assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or control. b. Add 25 µL of the diluted active MMP to each well. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes using a microplate reader.
Data Analysis for IC50 Determination
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate of sample / Rate of vehicle control))
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualization of Pathways and Workflows
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of the test compound.
Hypothetical MMP-9 Signaling Pathway in Cancer Progression
Caption: Putative role of MMP-9 in cancer and the inhibitory action of the test compound.
Conclusion
This technical guide outlines a foundational in vitro strategy for characterizing the inhibitory potential of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid against Matrix Metalloproteinases. The provided protocols and data presentation formats offer a standardized approach for assessing the compound's potency and selectivity. The visualized workflow and signaling pathway provide a conceptual framework for understanding the experimental logic and the compound's hypothesized mechanism of action. Further studies, including determination of the mode of inhibition and evaluation against a broader panel of proteases, are recommended to fully elucidate the compound's pharmacological profile.
References
The Discovery and Scientific Journey of a Selective S1P1 Receptor Antagonist: A Technical Overview of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146)
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, widely known in the scientific community as W146 , is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). This phosphonic acid derivative has been instrumental as a research tool in elucidating the physiological and pathological roles of S1P1 signaling. Its ability to selectively block the S1P1 receptor has provided critical insights into lymphocyte trafficking, vascular integrity, and the potential for therapeutic intervention in autoimmune diseases. This technical guide details the discovery, history, mechanism of action, and key experimental findings related to this compound.
Introduction: The Advent of a Selective S1P1 Antagonist
The discovery of this compound emerged from research efforts to understand the intricacies of the sphingosine-1-phosphate (S1P) signaling pathway. S1P, a bioactive lipid mediator, exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, was identified as a key regulator of lymphocyte egress from secondary lymphoid organs. The development of selective antagonists was a crucial step to dissect the specific functions of this receptor subtype. This compound was one of the pioneering molecules that offered high selectivity for S1P1, allowing researchers to probe its functions with greater precision than previously possible with non-selective S1P receptor modulators.
Discovery and Synthesis
Initial Discovery and Lead Optimization
While the detailed lead optimization process for this compound is not extensively published in peer-reviewed literature, its discovery was a significant advancement in the field of S1P receptor pharmacology. The structure of this compound, with its characteristic aminophosphonic acid head group and a hexylphenyl lipophilic tail, was designed to interact with the S1P1 binding pocket. The (R)-stereochemistry of the amino group was found to be crucial for its antagonistic activity.
Chemical Synthesis
A definitive, step-by-step synthesis protocol for this compound is detailed in patent literature. The synthesis generally involves the coupling of a protected (R)-3-aminobutylphosphonic acid derivative with a 3-hexylaniline moiety, followed by deprotection steps. The key challenge in the synthesis is the stereoselective introduction of the amine and phosphonate groups.
Mechanism of Action: Selective Antagonism of S1P1
This compound functions as a competitive antagonist at the S1P1 receptor. It binds to the receptor's orthosteric site, the same site as the endogenous ligand S1P, but fails to induce the conformational changes necessary for receptor activation and downstream signaling. This blockade prevents S1P-mediated activation of intracellular signaling cascades, most notably the Gαi pathway.
The primary and most well-documented physiological effect of S1P1 antagonism by this compound is the inhibition of lymphocyte egress from lymph nodes, leading to a transient reduction in circulating lymphocytes, a condition known as lymphopenia.[1][2] This occurs because S1P gradients are essential for guiding lymphocytes out of lymphoid tissues, and by blocking the S1P1 receptor on lymphocytes, this compound effectively traps them within the lymph nodes.
Quantitative Data Summary
The biological activity of this compound has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 | 398 nM | CHO-K1 cells expressing human S1P1 | p42/p44 MAPK phosphorylation assay | Gonzalez-Cabrera P J, et al. (2008) |
| In vivo Lymphopenia | Significant reduction in blood lymphocytes | Mice | Intraperitoneal administration | Tarrasón G, et al. (2011) |
| Reversal of Agonist-induced Lymphopenia | Effective | Mice | In vivo studies | Sanna MG, et al. (2006) |
Key Experimental Protocols
In Vitro p42/p44 MAPK Phosphorylation Assay
This assay is commonly used to determine the functional activity of S1P1 receptor modulators.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human S1P1 receptor are cultured in appropriate media.
-
Serum Starvation: Prior to the assay, cells are serum-starved for 4 hours to reduce basal signaling.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Agonist Stimulation: Cells are then stimulated with a known S1P1 agonist (e.g., S1P or CYM-5442) for 5 minutes.
-
Cell Lysis and Western Blotting: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated and total p42/p44 MAPK.
-
Data Analysis: The ratio of phosphorylated to total MAPK is quantified, and the EC50 value for the antagonist's inhibitory effect is calculated.[3]
In Vivo Lymphopenia Induction in Mice
This protocol is used to assess the in vivo efficacy of S1P1 modulators in regulating lymphocyte trafficking.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal injection at various doses.
-
Blood Sampling: Blood samples are collected from the tail vein at different time points post-administration (e.g., 2, 4, 6, 24 hours).
-
Lymphocyte Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
Data Analysis: The percentage change in blood lymphocyte counts compared to vehicle-treated control animals is calculated to determine the extent and duration of lymphopenia.[2]
S1P1 Receptor Internalization Assay
This assay visualizes the effect of antagonists on agonist-induced receptor internalization.
Methodology:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) are used.
-
Antagonist Pre-incubation: Cells are pre-incubated with this compound for 30 minutes.
-
Agonist Treatment: A S1P1 agonist is added to the cells.
-
Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the localization of the S1P1-GFP. In the absence of an antagonist, the agonist will induce the internalization of the receptor from the plasma membrane into intracellular vesicles. This compound is expected to block this internalization.
-
Quantification: The degree of receptor internalization can be quantified by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway
The following diagram illustrates the canonical S1P1 signaling pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
"P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid potential research applications"
An In-depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146)
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as this compound, is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1][2][3] As a key regulator of the immune, vascular, and nervous systems, the S1P1 receptor has emerged as a significant target for therapeutic intervention, particularly in the context of autoimmune diseases. This compound serves as a critical research tool for elucidating the physiological and pathological roles of S1P1 signaling. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its potential research applications.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1–5. The S1P1 receptor is prominently expressed on lymphocytes, endothelial cells, and neurons, where it plays a crucial role in regulating key cellular processes such as migration, differentiation, and survival. The S1P gradient between secondary lymphoid organs and the circulatory system is fundamental for lymphocyte egress. Disruption of this pathway is a validated strategy for immunomodulation.
This compound is the (R)-enantiomer of a chiral phosphonic acid derivative designed to selectively antagonize the S1P1 receptor. Its selectivity allows for the specific investigation of S1P1-mediated pathways, distinguishing its effects from those mediated by other S1P receptor subtypes.
Mechanism of Action
This compound functions as a competitive antagonist at the S1P1 receptor.[4] By binding to the receptor, it prevents the endogenous ligand, S1P, from initiating downstream signaling cascades. The S1P1 receptor primarily couples to the inhibitory G protein, Gi/o.[4] Antagonism by this compound blocks the activation of several key intracellular pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Involved in cell survival and proliferation.
-
Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Regulates a wide range of cellular processes including proliferation, differentiation, and migration.[4]
-
Rac GTPase Activation: Essential for cytoskeletal rearrangement and cell motility.
By inhibiting these pathways, this compound effectively blocks S1P1-mediated cellular responses. A primary and well-documented consequence of this antagonism in vivo is the inhibition of lymphocyte egress from lymph nodes, leading to a transient reduction in circulating lymphocytes (lymphopenia).[2][3][5]
Caption: S1P1 receptor signaling pathway and point of this compound antagonism.
Quantitative Data
The potency and selectivity of this compound have been characterized in various binding and functional assays. The following table summarizes the key quantitative metrics for its activity at the S1P1 receptor.
| Parameter | Value | Receptor Subtype | Notes | Reference |
| Ki | 18 nM | Human S1P1 | Ki (Inhibition constant) determined by radioligand binding assays. | [1][3] |
| EC50 | 398 nM | Human S1P1 | EC50 (Half-maximal effective concentration) in a functional assay. | [2][6][7] |
| Selectivity | >10 µM | S1P2, S1P3, S1P5 | This compound shows no significant activity at other S1P receptor subtypes. | [1][3] |
Potential Research Applications
This compound is a versatile tool for investigating S1P1 biology. Key research applications include:
-
Immunology: Studying lymphocyte trafficking and the role of S1P1 in autoimmune diseases. The ability of this compound to induce transient lymphopenia makes it valuable for understanding the mechanisms of immunomodulatory drugs like Fingolimod (FTY720).[2][3][5]
-
Vascular Biology: Investigating the role of S1P1 in maintaining endothelial barrier integrity and regulating vascular permeability. This compound has been shown to enhance capillary leakage in vivo.[1][3]
-
Hematology: Researching the mobilization of hematopoietic stem and progenitor cells (HSPCs). This compound has been found to enhance AMD3100-stimulated mobilization of HSPCs in animal models.[2][7]
-
Oncology: Exploring the role of S1P1 signaling in tumor angiogenesis and cancer cell migration.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols derived from published studies.
In Vitro Antagonism of S1P1 Signaling
This protocol describes how to use this compound to block S1P- or agonist-induced signaling in a cell-based assay, such as monitoring MAPK/ERK phosphorylation.
-
Cell Lines: CHO-K1 or HEK293 cells stably overexpressing the human S1P1 receptor.
-
Reagents:
-
This compound (Stock solution in DMSO)
-
S1P or a selective S1P1 agonist (e.g., CYM-5442)
-
Serum-free cell culture medium
-
Assay-specific reagents (e.g., ELISA kit for p-ERK)
-
-
Procedure:
-
Plate S1P1-expressing cells in appropriate multi-well plates and allow them to adhere.
-
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4 hours to reduce basal signaling.
-
Pre-incubate the cells with this compound at a final concentration of 1-10 µM (or a desired range) for 30-60 minutes.[4][7] A vehicle control (DMSO) should be run in parallel.
-
Stimulate the cells with an EC50 concentration of S1P or an S1P1 agonist for 5-10 minutes.
-
Lyse the cells and proceed with the detection method (e.g., ELISA, Western Blot) to measure the downstream signaling event (e.g., phosphorylation of ERK).
-
Compare the signal from agonist-stimulated cells with and without this compound pre-treatment to quantify the antagonistic effect.
-
Caption: Workflow for in vitro S1P1 antagonism experiments.
In Vivo Induction of Transient Lymphopenia in Mice
This protocol details the procedure for observing the effect of this compound on peripheral blood lymphocyte counts.
-
Animal Model: C57BL/6 or Swiss mice.
-
Reagents:
-
This compound
-
Vehicle for injection. A common vehicle is 10% DMSO, 25% Tween-20 in sterile water, or a formulation with PEG300 and saline.[4][6]
-
EDTA-coated microtubes for blood collection.
-
Reagents for blood cell analysis (e.g., automated hematology analyzer or flow cytometry antibodies like anti-CD4, anti-CD8, anti-B220).
-
-
Procedure:
-
Acclimatize animals according to institutional guidelines.
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg.[2][7] Administer an equivalent volume of vehicle to a control group.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) into EDTA tubes at baseline (pre-injection) and at various time points post-injection (e.g., 2, 4, 8, 24 hours). The lymphopenic effect is transient, so early time points are critical.
-
Analyze whole blood for total lymphocyte counts using a hematology analyzer.
-
For more detailed analysis, use flow cytometry to quantify specific lymphocyte subsets (T cells, B cells).
-
Compare lymphocyte counts between this compound-treated and vehicle-treated groups at each time point.
-
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is an indispensable tool for the study of S1P1 receptor biology. Its high potency and selectivity enable precise dissection of S1P1-mediated pathways in vitro and in vivo. The data and protocols presented in this guide are intended to facilitate its effective use by researchers in academia and industry, ultimately advancing our understanding of S1P1's role in health and disease and aiding in the development of novel therapeutics.
References
- 1. This compound | CAS:909725-61-7 | Potent and selective S1P1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is not currently available in the public domain. The following application notes and protocols are based on the activities of structurally related aminophosphonic acid derivatives and are provided as a representative guide for the investigation of this compound.
Introduction
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a novel aminophosphonic acid derivative. Compounds of this class are structural analogs of amino acids and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2] The presence of the phosphonic acid group and the lipophilic hexylphenyl moiety suggests potential for interaction with cellular membranes and intracellular targets, making it a candidate for investigation in various cell-based assays to elucidate its mechanism of action and therapeutic potential.
Numerous studies have demonstrated that aminophosphonic acid derivatives can induce cytotoxic and cytostatic effects in various cancer cell lines.[1][3][4][5] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, and interference with key signaling pathways that regulate cell proliferation and survival.[6][7]
This document provides detailed protocols for foundational cell-based assays to characterize the biological activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, including the assessment of cell viability, proliferation, and apoptosis.
Data Presentation
Due to the absence of specific data for the target compound, the following table presents representative cytotoxic activity of various aminophosphonic acid derivatives against different cancer cell lines, as reported in the literature. This data is intended to provide a comparative context for the potential efficacy of novel analogs.
Table 1: Representative Cytotoxic Activity of Aminophosphonic Acid Derivatives
| Compound Class | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| α-Aminophosphonates | Breast Adenocarcinoma (MDA-MB-231) | MTT | IC50 | 50-100 | [1] |
| α-Aminophosphonates | Prostatic Carcinoma (PC-3) | MTT | IC50 | <50 | [1] |
| α-Aminophosphonates | Human Lung Adenocarcinoma (A549) | MTT | IC50 | Varies | [2] |
| α-Aminophosphonates | Leukemia (MV-4-11) | Not Specified | IC50 | Varies | [3][7] |
| Borane-protected α-aminophosphonous acid derivatives | Osteosarcoma (HOS) | MTT | IC50 | Varies | [6] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid on cell viability and proliferation by measuring the metabolic activity of cultured cells.[8][9][10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between healthy, apoptotic, and necrotic cells following treatment with P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.[13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Materials:
-
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid for the desired time period. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified, hypothetical signaling pathway that could be impacted by an anti-cancer agent leading to apoptosis. Aminophosphonic acid derivatives have been shown to induce apoptosis through caspase activation.[6][7] This pathway represents a common mechanism for inducing programmed cell death in cancer cells.[16]
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the initial screening and characterization of a novel compound in cell-based assays.
Caption: General experimental workflow for compound evaluation.
References
- 1. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity towards Cancer Cells [ouci.dntb.gov.ua]
- 4. [PDF] Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - TR [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. mdpi.com [mdpi.com]
"Using P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in PLK1 PBD binding assays"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for the development of novel anticancer therapeutics.[1][2] PLK1 has a distinct structure consisting of an N-terminal kinase domain and a C-terminal Polo-Box Domain (PBD).[3] The PBD is crucial for PLK1's subcellular localization and the recognition of its substrates, mediating protein-protein interactions that are essential for mitotic progression.[4]
Targeting the PBD represents a promising alternative to conventional ATP-competitive kinase inhibitors, potentially offering greater selectivity and a different mechanism of action.[4] Small molecules that bind to the PBD can disrupt PLK1's function, leading to mitotic arrest and apoptosis in cancer cells.[2]
While the specific compound P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is not extensively characterized in the scientific literature as a PLK1 PBD binder, this document will utilize Poloxin , a well-studied PLK1 PBD inhibitor, as a representative molecule to detail the application and protocols for assessing the binding of small molecules to the PLK1 PBD. Poloxin has been shown to interfere with PBD-phosphopeptide interactions, leading to mitotic disruption.[3]
PLK1 Signaling Pathway
PLK1 is a master regulator of mitosis, involved in multiple key processes from G2 phase through to cytokinesis. The following diagram illustrates a simplified overview of the PLK1 signaling pathway.
Caption: Simplified PLK1 signaling pathway in mitosis.
Quantitative Data: PLK1 PBD Inhibitors
The following table summarizes the in vitro binding affinities of selected small molecule inhibitors targeting the Polo-Box Domain (PBD) of PLK1 and related kinases. The data is presented as the apparent IC50, which is the concentration of the inhibitor required to displace 50% of a fluorescently labeled probe from the PBD.
| Compound | Target | Apparent IC50 (µM) | Assay Type | Reference |
| Poloxin | PLK1 PBD | 4.27 ± 0.69 | Fluorescence Polarization | [5] |
| PLK2 PBD | 15.62 ± 2.26 | Fluorescence Polarization | [5] | |
| PLK3 PBD | 46.68 ± 3.55 | Fluorescence Polarization | [5] | |
| T521 | PLK1 PBD | 1.22 ± 0.13 | Fluorescence Polarization | [5] |
| PLK2 PBD | >500 | Fluorescence Polarization | [5] | |
| PLK3 PBD | >500 | Fluorescence Polarization | [5] | |
| Compound 4 | PLK1 PBD | 4.4 | ELISA-based | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Based Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Poloxin) for the PLK1 PBD. The assay measures the displacement of a fluorescently labeled peptide probe that binds to the PBD.
Principle:
Fluorescence polarization is a technique used to measure the binding of molecules in solution.[7] A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the PLK1 PBD), the tracer's rotation slows down, leading to an increase in the polarization of the emitted light. A test compound that competes with the tracer for binding to the PBD will cause a decrease in polarization, which can be used to determine the compound's binding affinity.[7]
Materials:
-
Recombinant human PLK1 PBD (amino acids 367-603)
-
Fluorescently labeled peptide tracer (e.g., FITC-Poloboxtide)
-
Test compound (e.g., Poloxin or P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization measurements
Experimental Workflow Diagram:
Caption: Workflow for a fluorescence polarization-based binding assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare working solutions of PLK1 PBD and the fluorescent tracer in Assay Buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically, but a starting point is typically a tracer concentration at its Kd for the PBD and a PBD concentration that yields a significant polarization window.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in DMSO.
-
Further dilute the compound series in Assay Buffer to a 2x final concentration.
-
-
Assay Plate Preparation:
-
Add 10 µL of the 2x test compound dilutions to the wells of a 384-well plate. Include wells with buffer and DMSO for negative and positive controls, respectively.
-
Add 10 µL of the 2x PLK1 PBD and fluorescent tracer mixture to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The Polo-Box Domain of PLK1 is a validated and promising target for the development of selective anticancer agents. The methodologies described in these application notes, particularly the fluorescence polarization-based binding assay, provide a robust framework for identifying and characterizing novel PLK1 PBD inhibitors. While direct binding data for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to PLK1 PBD is not currently available in the public domain, the protocols outlined here, using Poloxin as a reference compound, can be readily adapted to evaluate its potential as a PLK1 PBD inhibitor. Such studies are crucial for advancing our understanding of PLK1 regulation and for the development of next-generation targeted cancer therapies.
References
- 1. PLK1 is a critical determinant of tumor cell sensitivity to CPT11 and its inhibition enhances the drug antitumor efficacy in squamous cell carcinoma models sensitive and resistant to camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Radiolabeling of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a compound of interest for molecular imaging. The phosphonic acid moiety serves as an excellent chelator for various radionuclides, making it a versatile scaffold for the development of radiopharmaceuticals. The protocols outlined below are based on established methods for labeling phosphonate-containing molecules and can be adapted for different radioisotopes. This guide is intended for researchers in academia and industry engaged in the development of novel imaging agents.
Quantitative Data Summary
The efficiency and quality of radiolabeling are assessed by several key parameters. The following table summarizes typical data obtained during the radiolabeling of phosphonate derivatives with Technetium-99m (99mTc), a commonly used radionuclide for single-photon emission computed tomography (SPECT) imaging.[1][2][3][4][5]
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield | >95% | Instant Thin Layer Chromatography (ITLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC) |
| Radiochemical Purity | >95% | ITLC or Radio-HPLC |
| Specific Activity | Variable (depends on precursor amount and radioactivity) | Calculated based on the amount of radioactivity and the molar amount of the precursor |
| Stability in Saline (24h) | >95% | ITLC or Radio-HPLC analysis of samples incubated in saline |
| Stability in Serum (4h) | >90% | ITLC or Radio-HPLC analysis of samples incubated in serum |
Experimental Protocols
Protocol 1: Radiolabeling with Technetium-99m (99mTc)
This protocol describes the direct labeling of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid with 99mTc using stannous chloride as a reducing agent. The phosphonate group acts as a chelator for the reduced 99mTc.[2][3][5]
Materials:
-
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Sodium pertechnetate (Na[99mTcO4]) eluted from a 99Mo/99mTc generator
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Nitrogen gas (N2), high purity
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
-
Saline for injection, USP
-
ITLC strips (e.g., silica gel impregnated glass fiber)
-
Mobile phases for ITLC (e.g., saline and acetone)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Preparation of Stannous Chloride Solution:
-
Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL) in 0.1 N HCl.
-
Purge the solution with nitrogen gas for 10 minutes to prevent oxidation.
-
-
Preparation of the Labeling Vial:
-
In a sterile, pyrogen-free vial, dissolve a predetermined amount of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in saline.
-
Add a small volume of the freshly prepared stannous chloride solution. The optimal molar ratio of the phosphonic acid to stannous chloride should be empirically determined.
-
Adjust the pH of the solution to 5.5-6.5 using 0.1 N HCl or 0.1 N NaOH.[5]
-
Purge the vial with nitrogen gas and seal.
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using ITLC.
-
Spot the reaction mixture on two ITLC strips.
-
Develop one strip in saline. In this system, the 99mTc-labeled compound and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0), while free pertechnetate ([99mTcO4]-) moves with the solvent front (Rf = 1).
-
Develop the second strip in a solvent like acetone. In this system, the 99mTc-labeled compound and free pertechnetate remain at the origin (Rf = 0), while reduced/hydrolyzed 99mTc moves with the solvent front (Rf = 1).
-
-
Calculate the percentage of the desired 99mTc-labeled compound.
-
For more precise quantification, radio-HPLC can be used.
-
-
Sterilization:
-
If intended for in vivo use, sterilize the final product by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Radiolabeling with Gallium-68 (68Ga)
For positron emission tomography (PET) imaging, 68Ga is a common choice. This protocol requires the conjugation of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the parent molecule prior to radiolabeling.
Note: This protocol assumes that a DOTA-conjugated version of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is available.
Materials:
-
DOTA-conjugated P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
68GaCl3 eluted from a 68Ge/68Ga generator
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.0)
-
Sterile, pyrogen-free vials
-
Heating block or water bath
-
SPE (Solid Phase Extraction) cartridge for purification (e.g., C18)
-
Ethanol
-
Saline for injection, USP
Procedure:
-
Elution and Preparation of 68Ga:
-
Elute the 68Ge/68Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain 68GaCl3.
-
The eluate may require further purification and concentration using an appropriate method, such as fractionation or anion exchange.
-
-
Radiolabeling Reaction:
-
In a sterile vial, dissolve the DOTA-conjugated precursor in the sodium acetate buffer.
-
Add the purified 68GaCl3 solution.
-
Heat the reaction mixture at 90-95°C for 5-15 minutes.[6] The optimal temperature and time should be determined experimentally.
-
-
Purification:
-
After cooling, the reaction mixture can be purified using a C18 SPE cartridge.
-
Condition the cartridge with ethanol and then water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the 68Ga-labeled compound with a small volume of ethanol/water mixture.
-
The ethanol is typically removed by evaporation before formulating the final product in saline.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the radiolabeling of a phosphonic acid derivative with 99mTc.
Illustrative Signaling Pathway
The biological target of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is not specified. However, phosphonate-containing molecules are often designed as enzyme inhibitors, mimicking the tetrahedral transition state of substrate hydrolysis. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a plausible mode of action for such a compound.
Caption: A generalized pathway of competitive enzyme inhibition.
References
- 1. [Simplified analytical method of 99mTc-labeled phosphonate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 99mTc-Labeled trans-1,2-cyclohexyldinitrilo tetramethylene phosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Comparison of 99mTc-labeled phosphate and phosphonate agents for skeletal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid for PD-L1 Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established methodologies for the development of small-molecule PD-L1 imaging agents. As of the latest available public information, P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, also known as W146, is primarily documented as a selective antagonist of the Sphingosine-1-phosphate receptor 1 (S1PR1). Its application for PD-L1 imaging has not been explicitly detailed in peer-reviewed literature. Therefore, these protocols are provided as a representative guide for the investigation of this compound or structurally similar molecules for PD-L1 imaging.
Introduction
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells, enabling them to evade the host immune system. The development of non-invasive imaging agents to visualize and quantify PD-L1 expression in tumors is of paramount importance for patient stratification for immunotherapy and for monitoring treatment response. Small-molecule radiotracers offer advantages over antibody-based imaging agents, including better tumor penetration and faster clearance kinetics.
This document outlines the potential application of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid as a scaffold for a novel PD-L1 positron emission tomography (PET) imaging agent. The presence of a phosphonic acid moiety is hypothesized to improve the pharmacokinetic profile of the radiotracer by increasing hydrophilicity, potentially leading to enhanced renal clearance and reduced non-specific binding.
Quantitative Data Summary
While specific quantitative data for the binding of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to PD-L1 is not publicly available, the following tables present representative data that should be obtained during the evaluation of a novel small-molecule PD-L1 imaging agent.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Compound of Interest | Human PD-L1 | Competitive Radioligand Binding | TBD | TBD |
| Reference Compound | Human PD-L1 | Competitive Radioligand Binding | Value | Value |
TBD: To be determined.
Table 2: Radiosynthesis Performance
| Radiotracer | Radionuclide | Precursor Amount (mg) | Radiochemical Yield (%) | Molar Activity (GBq/µmol) |
| [⁶⁴Cu]Cu-Compound | ⁶⁴Cu | TBD | TBD | TBD |
TBD: To be determined.
Table 3: In Vivo Tumor Uptake in Xenograft Model
| Radiotracer | Tumor Model (PD-L1 positive) | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| [⁶⁴Cu]Cu-Compound | e.g., hPD-L1-CHO | 1 | TBD | TBD |
| 4 | TBD | TBD | ||
| 24 | TBD | TBD |
%ID/g: Percentage of injected dose per gram of tissue. TBD: To be determined.
Experimental Protocols
Synthesis of a Chelator-Conjugated Precursor
A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is required for stable coordination of a metallic radionuclide. The synthesis would involve the conjugation of a DOTA derivative to the primary amine of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
Materials:
-
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
DOTA-NHS ester (or other activated DOTA derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry and NMR for characterization
Protocol:
-
Dissolve P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Add a solution of DOTA-NHS ester in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final DOTA-conjugated precursor by mass spectrometry and NMR spectroscopy.
Radiolabeling with Copper-64
Materials:
-
DOTA-conjugated precursor
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
Sodium acetate buffer (pH 5.5)
-
Metal-free water and vials
-
Radio-TLC or radio-HPLC for quality control
Protocol:
-
In a metal-free vial, dissolve the DOTA-conjugated precursor in sodium acetate buffer.
-
Add the [⁶⁴Cu]CuCl₂ solution to the vial.
-
Heat the reaction mixture at 95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled compound using a C18 Sep-Pak cartridge.
In Vitro PD-L1 Binding Assay
A competitive binding assay using a known radiolabeled PD-L1 ligand can be used to determine the binding affinity of the unlabeled compound.
Materials:
-
PD-L1 positive cells (e.g., hPD-L1-CHO)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Known radiolabeled PD-L1 ligand (e.g., a commercially available or in-house developed radioligand)
-
Unlabeled P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
Multi-well plates
-
Gamma counter
Protocol:
-
Plate PD-L1 positive cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the unlabeled compound.
-
In each well, add a fixed concentration of the radiolabeled PD-L1 ligand and varying concentrations of the unlabeled compound.
-
Incubate the plate at 4°C for 2-4 hours.
-
Wash the cells with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the IC50 value by plotting the percentage of specific binding against the concentration of the unlabeled compound.
In Vivo PET Imaging
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous hPD-L1-CHO xenografts)
-
[⁶⁴Cu]Cu-labeled compound
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Protocol:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the [⁶⁴Cu]Cu-labeled compound intravenously via the tail vein.
-
Acquire dynamic or static PET scans at various time points (e.g., 1, 4, and 24 hours post-injection).
-
A CT scan should be acquired for anatomical reference.
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, expressed as %ID/g.
Visualizations
Caption: Overall workflow for the development of a novel PD-L1 PET imaging agent.
Application Notes and Protocols for In Vivo Administration of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in Mice
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information on the in vivo administration of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in mice. The following application notes and protocols are provided as a general framework based on standard practices for the preclinical evaluation of novel small molecule compounds in murine models. These should be adapted and optimized based on the specific physicochemical properties, and in vitro efficacy and toxicity of the compound of interest.
Introduction
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a phosphonic acid derivative with potential therapeutic applications. Its structural features, including the amino phosphonic acid group, suggest it may act as an enzyme inhibitor, potentially targeting proteases or phosphatases involved in disease signaling pathways. This document outlines generalized protocols for the initial in vivo characterization of this compound in mice, focusing on pharmacokinetics, safety, and preliminary efficacy.
Quantitative Data Summary (Illustrative)
The following tables are templates. The data presented are hypothetical and should be replaced with experimental results.
Table 1: Pharmacokinetic Parameters of a Novel Compound in CD-1 Mice
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| C₀ (ng/mL) | 1500 ± 250 | N/A |
| Cₘₐₓ (ng/mL) | N/A | 450 ± 90 |
| Tₘₐₓ (h) | N/A | 1.5 |
| t₁/₂ (h) | 2.5 ± 0.5 | 6.0 ± 1.2 |
| AUC₀₋t (ng·h/mL) | 3200 ± 450 | 2800 ± 500 |
| AUC₀₋inf (ng·h/mL) | 3400 ± 480 | 3100 ± 550 |
| Cl (mL/h/kg) | 0.59 ± 0.08 | N/A |
| Vd (L/kg) | 2.1 ± 0.3 | N/A |
| Bioavailability (%) | N/A | 35% |
Data are presented as mean ± standard deviation (n=3-5 mice per group).
Table 2: Acute Toxicity Profile in B6C3F1 Mice (Single Dose)
| Route of Administration | Dose (mg/kg) | Observations (within 24 hours) | Mortality |
| Intraperitoneal (IP) | 10 | No observable adverse effects | 0/5 |
| Intraperitoneal (IP) | 50 | Mild lethargy, resolved within 4 hours | 0/5 |
| Intraperitoneal (IP) | 100 | Significant lethargy, ruffled fur | 1/5 |
| Oral (PO) | 50 | No observable adverse effects | 0/5 |
| Oral (PO) | 200 | No observable adverse effects | 0/5 |
| Oral (PO) | 500 | Mild sedation | 0/5 |
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of the compound following intravenous and oral administration in mice.
Materials:
-
Test Compound: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
-
Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline
-
Animals: Male CD-1 mice, 8-10 weeks old
-
Blood Collection Tubes (EDTA-coated)
-
Analytical Method: Validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week prior to the study.
-
Dose Preparation: Prepare a 1 mg/mL solution for IV administration and a 2 mg/mL suspension for PO administration in the chosen vehicle.
-
Dosing:
-
IV Group (n=3-5): Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group (n=3-5): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the saphenous vein at predetermined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Maximum Tolerated Dose (MTD) / Acute Toxicity Protocol
Objective: To determine the maximum tolerated dose and identify potential acute toxicities of the compound.
Materials:
-
Test Compound
-
Vehicle
-
Animals: Male and female B6C3F1 mice, 8-10 weeks old
Procedure:
-
Dose Range Finding: Start with a single low dose (e.g., 10 mg/kg) administered intraperitoneally (IP) to a small group of mice (n=3).
-
Dose Escalation: If the initial dose is well-tolerated, escalate the dose in subsequent groups of mice (e.g., 30, 100, 300 mg/kg). Include both male and female mice.
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss, mobility) at regular intervals for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity that would prevent its use in subsequent efficacy studies.
-
Necropsy: At the end of the observation period, perform a gross necropsy to identify any organ abnormalities.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo PK Study
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where the compound inhibits a key kinase in a cancer-related signaling pathway.
"Dosage and concentration of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid for experiments"
As "P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid" does not correspond to a known compound in publicly available scientific literature, this document provides a hypothetical but representative set of application notes and protocols for a putative novel compound with this structure, hereinafter referred to as "Compound X." The structure of Compound X, featuring a phosphonic acid group, an amino moiety, and a hydrophobic hexylphenyl group, suggests its potential as a metalloenzyme inhibitor. A likely target for such a molecule is Aminopeptidase N (APN), also known as CD13, a cell-surface metalloprotease implicated in cancer progression and angiogenesis.
The following protocols are therefore based on established methodologies for evaluating aminopeptidase inhibitors and should be adapted and validated for the specific compound .
Compound Information
| Parameter | Description |
| Compound Name | P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (Compound X) |
| Putative Target | Aminopeptidase N (APN/CD13) |
| Proposed Mechanism of Action | The phosphonic acid and amino groups may chelate the zinc ion in the active site of APN, while the hexylphenyl group likely engages in hydrophobic interactions within the S1' binding pocket, leading to competitive inhibition of the enzyme. |
| Formulation | For in vitro experiments, dissolve in DMSO to create a 10 mM stock solution. For in vivo studies, a formulation in 5% DMSO, 40% PEG300, and 55% sterile water is a common starting point, but solubility and stability should be confirmed. |
In Vitro Enzyme Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Compound X against purified recombinant human APN.
Table 1: Reagents and Final Concentrations for APN Inhibition Assay
| Reagent | Stock Concentration | Final Concentration |
| Recombinant Human APN | 1 µg/µL | 10 ng/µL |
| L-Leucine-p-nitroanilide (Substrate) | 20 mM in DMSO | 200 µM |
| Compound X | 10 mM in DMSO | 0.1 nM - 100 µM |
| Tris-HCl Buffer (pH 7.4) | 1 M | 50 mM |
| ZnCl2 | 1 mM | 1 µM |
-
Prepare a serial dilution of Compound X in assay buffer (50 mM Tris-HCl, pH 7.4, 1 µM ZnCl2).
-
In a 96-well plate, add 10 µL of each Compound X dilution. Include wells with DMSO only as a negative control.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of the 10 ng/µL APN enzyme solution to all wells except for the substrate blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 200 µM L-Leucine-p-nitroanilide substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of Compound X.
-
Plot the percentage of inhibition against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 1: Workflow for In Vitro APN Inhibition Assay
Caption: Workflow for determining the IC50 of Compound X against APN.
Cell-Based Proliferation Assay
This protocol assesses the anti-proliferative effect of Compound X on a cancer cell line that overexpresses APN, such as HT-1080 (human fibrosarcoma).
Table 2: Reagents and Conditions for Cell Proliferation Assay
| Parameter | Condition |
| Cell Line | HT-1080 |
| Seeding Density | 5,000 cells/well in a 96-well plate |
| Compound X Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 72 hours |
| Assay Method | MTT or CellTiter-Glo® |
-
Seed HT-1080 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Compound X. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Diagram 2: Putative Signaling Pathway of APN Inhibition
Caption: Inhibition of APN by Compound X may block angiogenesis and cell proliferation.
In Vivo Xenograft Tumor Model
This protocol describes a study to evaluate the anti-tumor efficacy of Compound X in an animal model.
Table 3: Parameters for In Vivo Xenograft Study
| Parameter | Description |
| Animal Model | Athymic nude mice (nu/nu) |
| Cell Line for Xenograft | HT-1080 |
| Tumor Implantation | 1 x 10^6 cells subcutaneously in the flank |
| Treatment Start | When tumors reach a volume of 100-150 mm³ |
| Dosage Range (Hypothetical) | 10 - 100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) or oral (p.o.) |
| Dosing Frequency | Once daily |
| Study Duration | 21-28 days |
| Primary Endpoint | Tumor volume (measured with calipers) |
| Secondary Endpoints | Body weight, clinical signs, tumor weight at necropsy |
-
Implant HT-1080 cells into the flank of athymic nude mice.
-
Monitor tumor growth until the average volume reaches 100-150 mm³.
-
Randomize mice into vehicle control and Compound X treatment groups (n=8-10 mice per group).
-
Administer Compound X or vehicle daily at the predetermined doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor growth inhibition (TGI) can be calculated as a percentage.
Disclaimer: The information provided above is for research purposes only and is based on a hypothetical compound. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific dosages, concentrations, and protocols for "P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid" must be determined empirically.
Application Notes and Protocols: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid as a Glutamate Carboxypeptidase II (GCPII) Inhibitor in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a potent and highly selective inhibitor of human Glutamate Carboxypeptidase II (GCPII). GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane enzyme that is significantly overexpressed in prostate cancer and in the neovasculature of various solid tumors. The enzymatic activity of GCPII involves the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[1][2] Cancer cells can utilize this liberated glutamate as a key nutrient to fuel their proliferation and survival, particularly under conditions where other nutrient sources are limited.[3]
By inhibiting GCPII, P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is hypothesized to disrupt this alternative nutrient supply chain, thereby selectively targeting cancer cells that are dependent on GCPII activity. These application notes provide a framework for investigating the anti-cancer effects of this compound in relevant cancer cell lines.
Expected Biological Effects
Inhibition of GCPII by P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is expected to elicit the following responses in GCPII-expressing cancer cell lines (e.g., LNCaP, C4-2B for prostate cancer):
-
Reduced Cell Viability and Proliferation: By limiting the availability of extracellular glutamate, the inhibitor is expected to decrease the metabolic activity and proliferative capacity of cancer cells.
-
Induction of Apoptosis: Nutrient stress induced by glutamate deprivation can trigger programmed cell death (apoptosis).
-
Decreased Cell Invasion: GCPII activity has been associated with the invasive potential of cancer cells, and its inhibition may reduce this phenotype.[1]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| Concentration of Inhibitor (nM) | Absorbance (570 nm) | % Cell Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.15 ± 0.07 | 92% |
| 10 | 0.98 ± 0.06 | 78% |
| 100 | 0.65 ± 0.05 | 52% |
| 1000 | 0.30 ± 0.04 | 24% |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Inhibitor (100 nM) | 65.8 ± 3.5 | 25.4 ± 2.9 | 8.8 ± 1.7 |
Table 3: Cell Invasion (Transwell Assay)
| Treatment | Number of Invading Cells per Field | % Invasion (Normalized to Control) |
| Vehicle Control | 250 ± 25 | 100% |
| Inhibitor (100 nM) | 115 ± 18 | 46% |
Experimental Protocols & Visualizations
The following section details the protocols for key experiments to assess the efficacy of the GCPII inhibitor.
Figure 1: Overall experimental workflow for evaluating the GCPII inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[7][8][9][10][11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitor or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[12][13][14][15]
Protocol:
-
Insert Preparation: Thaw Matrigel on ice and dilute it with serum-free medium. Coat the upper surface of Transwell inserts (8 µm pore size) with 50 µL of the diluted Matrigel. Incubate at 37°C for 1 hour to allow the Matrigel to solidify.[13]
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours. Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Cell Seeding: Seed 2.5 - 5 x 10⁴ cells in 100 µL of serum-free medium containing the GCPII inhibitor or vehicle control into the upper chamber of the Matrigel-coated inserts.[13]
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[13]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol or methanol for 10-20 minutes. Stain the cells with 0.1% crystal violet for 10 minutes.[13]
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields under a microscope.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, which can provide insights into the molecular mechanisms affected by the inhibitor.
Protocol:
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[17]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway Visualization
The following diagrams illustrate the proposed mechanism of action for the GCPII inhibitor.
Figure 2: Proposed mechanism of GCPII inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. healthnewsdigest.com [healthnewsdigest.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. clyte.tech [clyte.tech]
- 13. snapcyte.com [snapcyte.com]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of tumor lysate and western blotting [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Experimental Study of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
These application notes provide a comprehensive experimental framework for the initial characterization and study of the novel compound P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. Given that the biological target and activity of this compound are unknown, a systematic, multi-tiered approach is proposed. This workflow begins with broad, hypothesis-generating in silico and in vitro screens and progresses to more focused mechanism of action and cell-based assays. The phosphonic acid moiety suggests potential activity as an enzyme inhibitor, a hypothesis that forms the basis of this experimental design.[1][2]
Tier 1: Initial Screening and Hypothesis Generation
The initial tier of experiments is designed to broadly screen for biological activity and generate initial hypotheses about the compound's potential molecular targets.
Protocol 1: In Silico Target Prediction
Objective: To computationally predict potential protein targets of the test compound based on its chemical structure.
Methodology:
-
Generate a 3D conformer of the test compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Perform a ligand-based similarity search against databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known targets.
-
Utilize reverse docking/pharmacophore screening software (e.g., PharmMapper, SuperPred) to screen the compound's structure against a library of protein binding sites.
-
Analyze the results to identify a ranked list of potential protein targets based on docking scores, binding energies, and pharmacophore fit.
Data Presentation:
Table 1: Summary of In Silico Target Prediction Results
| Rank | Predicted Target | Target Class | Docking Score / Binding Energy | Pharmacophore Fit Score | Known Ligand Similarity |
| 1 | |||||
| 2 | |||||
| 3 |
Protocol 2: Broad-Spectrum Enzyme Inhibition Profiling
Objective: To screen the test compound against a panel of representative enzymes to identify potential inhibitory activity.
Methodology:
-
Select a commercially available, broad-spectrum enzyme inhibition panel (e.g., a panel of proteases, phosphatases, kinases, and metalloenzymes).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform single-point inhibition assays at a high concentration (e.g., 10 µM) according to the panel provider's instructions.
-
Measure enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the percent inhibition for each enzyme relative to a vehicle control.
-
Flag enzymes showing significant inhibition (e.g., >50%) for further investigation.
Data Presentation:
Table 2: Broad-Spectrum Enzyme Inhibition Screening Results
| Enzyme Target | Enzyme Class | Test Compound Concentration (µM) | Percent Inhibition (%) |
| Trypsin | Serine Protease | 10 | |
| Cathepsin B | Cysteine Protease | 10 | |
| PTP1B | Phosphatase | 10 | |
| PI3Kα | Kinase | 10 | |
| ... | ... | ... | ... |
Protocol 3: Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of the test compound on the viability and cytotoxicity in a panel of human cancer cell lines.
Methodology:
-
Culture a panel of representative cell lines (e.g., HeLa, A549, MCF-7) in appropriate growth media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, PrestoBlue) and a cytotoxicity assay (e.g., LDH release) according to the manufacturer's protocols.
-
Measure the appropriate signal (absorbance or fluorescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for cell viability.
Data Presentation:
Table 3: Cell Viability and Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Maximum Cytotoxicity (%) |
| HeLa | ||
| A549 | ||
| MCF-7 |
Experimental Workflow for Initial Screening
Caption: Initial screening workflow for the test compound.
Tier 2: Hit Confirmation and Mechanism of Action
Once initial "hits" are identified, this tier of experiments aims to confirm these findings and elucidate the compound's mechanism of action.
Protocol 4: IC50 Determination for Confirmed Hits
Objective: To determine the potency of the test compound against the confirmed enzyme "hits" from the initial screen.
Methodology:
-
For each confirmed enzyme hit, perform a dose-response assay.
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution).
-
Incubate the enzyme with the various concentrations of the compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation:
Table 4: IC50 Values for Confirmed Enzyme Targets
| Enzyme Target | IC50 (µM) | 95% Confidence Interval |
Protocol 5: Enzyme Inhibition Kinetics
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the most potent enzyme target.
Methodology:
-
Perform a series of enzyme activity assays at varying concentrations of both the test compound and the enzyme's substrate.
-
Measure the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the effect of the inhibitor on the enzyme's Km and Vmax, which will reveal the mode of inhibition.
Data Presentation:
Table 5: Enzyme Kinetic Parameters in the Presence of the Inhibitor
| Inhibitor Concentration | Apparent Km | Apparent Vmax | Mode of Inhibition |
| 0 µM | - | ||
| [X] µM | |||
| [Y] µM |
Protocol 6: Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
Objective: To confirm direct binding of the test compound to the target protein and determine the binding affinity (KD).
Methodology:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface and measure the change in the SPR signal (response units).
-
Regenerate the sensor chip surface between injections.
-
Fit the steady-state or kinetic binding data to a suitable model to determine the dissociation constant (KD).
Data Presentation:
Table 6: Binding Affinity Data from SPR
| Analyte (Compound) | Ligand (Protein) | ka (1/Ms) | kd (1/s) | KD (M) |
| Test Compound | Target Protein |
Workflow for Mechanism of Action Studies
Caption: Workflow for mechanism of action studies.
Tier 3: Cellular Activity and Pathway Analysis
This tier of experiments aims to confirm that the compound engages its target in a cellular context and to investigate its effects on downstream signaling pathways.
Protocol 7: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the test compound in intact cells.
Methodology:
-
Treat cultured cells with the test compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
A ligand-bound protein is expected to be more thermally stable, resulting in a shift in its melting curve.
Data Presentation:
Table 7: CETSA Melting Temperature Shift
| Treatment | Target Protein Tm (°C) | ΔTm (°C) |
| Vehicle | - | |
| Test Compound |
Protocol 8: Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of the test compound on signaling pathways downstream of the target protein.
Methodology:
-
Treat cultured cells with the test compound for various times and at different concentrations.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and key downstream signaling molecules (including their phosphorylated forms).
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a suitable substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation:
Table 8: Quantification of Western Blot Data
| Treatment | Target Protein Level (Fold Change) | Phospho-Downstream Protein A Level (Fold Change) | Total Downstream Protein A Level (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Compound (Low Dose) | |||
| Compound (High Dose) |
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
References
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
Frequently Asked Questions (FAQs)
1. What are the key structural features of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid that influence its solubility?
This compound is zwitterionic at physiological pH, containing a negatively charged phosphonic acid group and a positively charged amino group. It also possesses a non-polar hexylphenyl tail, which contributes to its lipophilicity. The interplay between these polar and non-polar regions governs its solubility characteristics.
2. What are the predicted pKa values for this compound and how do they affect solubility?
Based on structurally similar compounds, the predicted pKa values are crucial for understanding its pH-dependent solubility.[1] The phosphonic acid group has two acidic protons with approximate pKa values of:
-
pKa1: ~1.5 - 2.5
-
pKa2: ~6.0 - 7.0
The primary amino group has a pKa of approximately:
-
pKa3: ~9.5 - 10.5
The solubility of the compound will be lowest near its isoelectric point and will increase at pH values where the molecule is predominantly in a charged state.
3. In which solvents should I begin my solubility screening?
Initial screening should include a range of aqueous and organic solvents. Given the compound's structure, consider the following:
-
Aqueous Buffers: At various pH values (e.g., pH 2, 4, 7.4, 9) to assess pH-dependent solubility.
-
Polar Protic Solvents: Methanol, ethanol. One report indicates solubility in methanol with 0.1% trifluoroacetic acid (TFA).
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
-
Co-solvent Systems: Mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG).
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility at Neutral pH
Problem: The compound precipitates out of solution in phosphate-buffered saline (PBS) at pH 7.4.
Cause: At neutral pH, the compound exists as a zwitterion, which can lead to low aqueous solubility due to strong intermolecular interactions in the solid state.
Solutions:
-
pH Adjustment: The most effective initial strategy is to adjust the pH of the aqueous medium.
-
Acidic Conditions (pH < 4): Lowering the pH will protonate the phosphonic acid group, resulting in a net positive charge on the molecule, which should increase solubility.
-
Basic Conditions (pH > 8): Increasing the pH will deprotonate the amino group, resulting in a net negative charge, which should also enhance solubility.
-
-
Salt Formation: Preparing a salt of the compound can significantly improve its aqueous solubility and dissolution rate.[1] Common salt forms for basic drugs include hydrochloride or mesylate salts, while salts for acidic drugs often involve sodium or potassium counter-ions.[1]
Issue 2: Compound is Insoluble in Both Aqueous and Organic Solvents
Problem: The compound shows low solubility across a wide range of common laboratory solvents.
Cause: The molecule has both highly polar (phosphonic acid, amine) and non-polar (hexylphenyl) functionalities, making it difficult to find a single solvent that can effectively solvate both ends of the molecule.
Solutions:
-
Co-solvent Systems: Employing a mixture of solvents can improve solubility. The organic co-solvent can solvate the lipophilic portion of the molecule, while the aqueous component solvates the polar groups.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the non-polar part of the drug, presenting a hydrophilic exterior to the aqueous solvent. This is a common strategy for formulating poorly soluble compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the lipophilic hexylphenyl group, thereby increasing the overall aqueous solubility of the compound.
Data Presentation
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Implication for Solubility |
| pKa1 (Phosphonic Acid) | 1.5 - 2.5 | Ionized at most physiological pH values. |
| pKa2 (Phosphonic Acid) | 6.0 - 7.0 | Partially ionized at neutral pH. |
| pKa3 (Amino Group) | 9.5 - 10.5 | Ionized at neutral and acidic pH. |
| Isoelectric Point (pI) | ~4.5 - 5.5 | Lowest aqueous solubility is expected in this pH range. |
Table 2: Example Co-solvent Systems for Solubility Enhancement
| Co-solvent | Concentration Range (% v/v) in Water | Notes |
| Ethanol | 10 - 40% | Commonly used, but may have biological effects. |
| Propylene Glycol | 10 - 50% | A viscous co-solvent, often used in formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | A low-toxicity polymer, widely used in drug delivery. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | High solubilizing power, but can be toxic at higher concentrations. |
Experimental Protocols
Protocol 1: Determining pH-Dependent Aqueous Solubility
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add excess compound: Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Protocol 2: Screening for Co-solvent and Excipient Effects
-
Prepare stock solutions: Prepare concentrated stock solutions of the compound in a suitable organic solvent like DMSO.
-
Prepare excipient solutions: Prepare a series of aqueous solutions containing different concentrations of co-solvents (e.g., ethanol, PEG 400), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Mix and equilibrate: Add a small aliquot of the compound's stock solution to each excipient solution. Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to minimize its effect.
-
Observe for precipitation: Visually inspect the samples for any precipitation immediately and after a set period (e.g., 24 hours).
-
Quantify solubility (optional): For clear solutions, the solubility can be quantified using an appropriate analytical method.
Visualizations
Caption: Predicted pH-solubility profile for the compound.
Caption: Experimental workflow for improving solubility.
References
"Stability of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in solution"
This technical support guide is intended for researchers, scientists, and drug development professionals working with P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. As specific stability data for this compound is not extensively available in public literature, this guide provides a framework for establishing its stability profile based on general principles for phosphonic acid derivatives and small molecules in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the stability of this novel phosphonic acid compound in solution?
A1: A systematic approach is recommended, starting with forced degradation studies. These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method. Key conditions to evaluate include a range of pH values (e.g., pH 2, 7, 10), elevated temperatures (e.g., 40°C, 60°C, 80°C), oxidative stress (e.g., using hydrogen peroxide), and photostability (exposure to UV and visible light).
Q2: What are the most critical factors that could affect the stability of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in solution?
A2: Based on the structure, which contains an amide bond, an amino group, and a phosphonic acid moiety, the most critical factors are likely to be:
-
pH: The amide bond is susceptible to hydrolysis, which can be catalyzed by both acid and base. Therefore, the stability is expected to be highly pH-dependent.
-
Temperature: Degradation rates typically increase with temperature, following the Arrhenius equation.
-
Oxidation: The amino group and potentially the benzylic position are susceptible to oxidation.
-
Light: Photodegradation can occur, especially if the molecule has chromophores that absorb UV or visible light.
Q3: What analytical method is most suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method should be capable of separating the parent compound from all potential degradation products.
-
Detection: UV detection should be suitable due to the presence of the phenyl ring. A photodiode array (PDA) detector is recommended to assess peak purity. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Troubleshooting Guide
Issue: I am observing a rapid loss of my compound in an aqueous solution at neutral pH.
-
Possible Cause 1: Hydrolysis. The amide linkage in the molecule is a primary site for hydrolytic cleavage. This can be accelerated by temperature or the presence of certain buffer species.
-
Troubleshooting Steps:
-
Analyze samples at different pH values (e.g., pH 3, 5, 7, 9) to determine the pH of maximum stability.
-
Lower the storage temperature of the solution (e.g., from ambient to 4°C or -20°C).
-
Use a non-nucleophilic buffer if buffer catalysis is suspected.
-
-
-
Possible Cause 2: Oxidation. Dissolved oxygen in the solution can lead to oxidative degradation.
-
Troubleshooting Steps:
-
Prepare solutions using de-gassed solvents.
-
Blanket the solution with an inert gas like nitrogen or argon.
-
Include an antioxidant in the formulation, if permissible for the application.
-
-
Issue: I am seeing multiple new peaks in my chromatogram during a stability study. How do I proceed?
-
Problem: The appearance of new peaks indicates degradation. The goal is to identify these new chemical entities.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a PDA detector to check if the main peak is spectrally pure at all time points. Co-elution can hide impurities.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, which is crucial for their identification.
-
Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during your forced degradation studies. This can help in tentatively identifying the degradation pathway (e.g., the peak from the acid-stressed sample is likely a hydrolysis product).
-
-
Hypothetical Stability Data
The following tables represent plausible data from a preliminary stability study on P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in solution at a concentration of 1 mg/mL.
Table 1: Effect of pH on Stability at 40°C
| pH | Time (days) | % Parent Compound Remaining |
| 2.0 | 7 | 85.2 |
| 7.0 | 7 | 98.5 |
| 10.0 | 7 | 75.8 |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature (°C) | Time (days) | % Parent Compound Remaining |
| 4 | 30 | 99.8 |
| 25 | 30 | 95.1 |
| 40 | 30 | 88.3 |
Experimental Protocols
Protocol: Forced Degradation Study for Stability-Indicating Method Development
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the stock solution at 80°C for 48 hours.
-
Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photostability:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by HPLC-PDA-MS to separate and identify the parent compound and any degradation products formed.
Visualizations
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
Welcome to the technical support center for the synthesis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid?
A1: A plausible synthetic route involves the preparation of a protected β-aminophosphonate ester, followed by amide coupling with 3-hexylaniline, and subsequent deprotection steps to yield the final product. Key stages include the stereoselective synthesis of the β-aminophosphonate core, the amide bond formation, and the final deprotection of the phosphonic acid and amino groups.
Q2: What are the main challenges in the stereoselective synthesis of the (3R)-amino group?
A2: Achieving high enantioselectivity for the (3R)-amino group is a critical challenge. Common methods like asymmetric hydrogenation of enamines or the use of chiral auxiliaries can be employed.[1] Issues such as low enantiomeric excess (ee), difficult removal of chiral auxiliaries, and catalyst poisoning can arise. Careful optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure, is crucial for success.
Q3: Are there specific issues to watch out for during the amide coupling step?
A3: Yes, the amide coupling between the protected β-aminophosphonic acid and 3-hexylaniline can be problematic. Common issues include low yields due to steric hindrance, side reactions such as racemization of the chiral center, and difficulties in purification. The choice of coupling reagent (e.g., HATU, HOBt/EDC) and reaction conditions must be carefully selected to minimize these problems.
Q4: What are the typical challenges encountered during the deprotection of the phosphonic acid esters?
A4: The deprotection of phosphonic acid esters, often methyl or ethyl esters, can be challenging.[2] Harsh acidic or basic conditions required for hydrolysis can lead to undesired side reactions or degradation of the product.[2] A common method is the use of bromotrimethylsilane (TMSBr) followed by hydrolysis, but this reagent is sensitive and requires careful handling. Incomplete deprotection is also a frequent issue, leading to a mixture of partially and fully deprotected products that are difficult to separate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling | - Steric hindrance from the phosphonate group.- Inappropriate coupling reagent.- Low reactivity of 3-hexylaniline. | - Use a more powerful coupling reagent like HATU or COMU.- Increase the reaction temperature or time, while monitoring for racemization.- Add a catalyst such as DMAP in catalytic amounts. |
| Racemization of the (3R) stereocenter | - Basic conditions during amide coupling or deprotection.- Elevated temperatures for extended periods. | - Use coupling reagents known to suppress racemization (e.g., HATU, COMU).- Perform reactions at the lowest effective temperature.- Avoid strongly basic conditions in all steps. |
| Incomplete Deprotection of Phosphonate Esters | - Insufficient amount of deprotection reagent (e.g., TMSBr).- Short reaction time.- Presence of moisture inactivating the reagent. | - Increase the equivalents of the deprotection reagent.- Extend the reaction time and monitor by 31P NMR.- Ensure all reagents and solvents are anhydrous. |
| Difficulty in Product Purification | - Presence of closely related impurities (e.g., diastereomers, partially deprotected species).- Zwitterionic nature of the final product making it poorly soluble in common organic solvents. | - Utilize reversed-phase HPLC for purification of the final compound.- Ion-exchange chromatography can be effective for separating charged species.[2]- For intermediates, flash column chromatography on silica gel is a standard method. |
| Side Reactions during Synthesis | - Formation of phosphonopeptides in the presence of unprotected amino groups.[2]- Oxidation of the phosphonic acid. | - Ensure complete protection of the amino group before amide coupling.- Use mild reaction conditions and deoxygenated solvents to prevent oxidation. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutyl)phosphonate
This protocol outlines a general approach for obtaining the chiral β-aminophosphonate intermediate.
-
Step 1: Asymmetric Hydrogenation: A suitable N-protected dehydro-β-amino phosphonate is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand).
-
Reaction Conditions: Hydrogen gas (50 psi), chiral catalyst (1 mol%), in an appropriate solvent like methanol or THF, at room temperature for 24 hours.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
-
Step 2: Functional Group Interconversion: The resulting ester is converted to the corresponding carboxylic acid required for amide coupling. This may involve selective hydrolysis under mild conditions.
Protocol 2: Amide Coupling with 3-Hexylaniline
-
To a solution of the protected β-aminophosphonic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at 0°C for 15 minutes.
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Add 3-hexylaniline (1.2 equivalents) and let the reaction warm to room temperature.
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Stir for 12-18 hours and monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 3: Deprotection to Yield the Final Product
-
Dissolve the protected intermediate in anhydrous dichloromethane.
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Add bromotrimethylsilane (TMSBr) (3-4 equivalents) dropwise at 0°C.
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Allow the reaction to stir at room temperature for 6-12 hours.
-
Remove the solvent and excess TMSBr under vacuum.
-
Add methanol to the residue and stir for 1 hour to hydrolyze the silyl esters.
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Evaporate the solvent. The crude product is then purified by reversed-phase HPLC or recrystallization.
Visualizations
References
"Optimizing P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid dosage for in vivo studies"
Technical Support Center: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
Frequently Asked Questions (FAQs)
Q1: What is P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid and what is its likely mechanism of action?
A1: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is an organophosphorus compound. Its structure, containing a phosphonic acid group, makes it an analogue of an amino acid where the typical carboxylic acid group is replaced by a phosphonic acid.[1][2] This class of compounds, known as aminophosphonates, are often designed to act as antagonists or inhibitors of enzymes that process amino acids or peptides.[2][3] The specific "hexylphenylamino" group suggests it is designed for a specific binding pocket of a target protein. Its mechanism is likely the inhibition of a key enzyme, such as a protease or a kinase, by mimicking a transition state or a natural substrate.[3]
Q2: Where should I start with dose selection for my first in vivo efficacy study?
A2: Before proceeding to an efficacy study, it is critical to first conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity. Your initial efficacy study should use a range of doses at and below the MTD. If you have in vitro data (e.g., IC50 or EC50), you can use this to estimate a starting dose, but this must be validated with tolerability studies in the chosen animal model.
Q3: My compound shows good in vitro potency but no efficacy in vivo. What are the common reasons for this?
A3: This is a common challenge in drug development. Key reasons include:
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Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from the body, preventing it from reaching the target tissue at a sufficient concentration.
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Low Bioavailability: The fraction of the administered dose that reaches systemic circulation may be very low.
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Target Engagement Issues: The drug may not be reaching its specific molecular target within the tissue of interest.
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Model Selection: The animal model may not accurately reflect the human disease or the specific pathway you are targeting.
Q4: How do I know if my compound is reaching its target in the animal?
A4: To confirm target engagement, you should perform a Pharmacodynamic (PD) study. This involves administering the compound and then measuring a biomarker that indicates the drug is interacting with its target. This could be:
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Measuring the phosphorylation state of a downstream protein if your compound is a kinase inhibitor.
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Assessing the levels of a substrate or product of the enzyme your compound inhibits.
-
Directly measuring the concentration of the compound in the target tissue through techniques like mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse effects at expected therapeutic doses. | The compound has a narrow therapeutic window or unexpected toxicity. | 1. Conduct a thorough Maximum Tolerated Dose (MTD) study with multiple dose levels and close monitoring of clinical signs (weight loss, behavior).2. Consider a different route of administration (e.g., intravenous vs. oral) to alter the pharmacokinetic profile.3. Analyze plasma and key organs for signs of toxicity (histopathology). |
| High variability in efficacy results between animals in the same dose group. | Inconsistent drug exposure due to formulation issues or variable absorption. | 1. Ensure the compound is fully solubilized in the vehicle. Check for precipitation.2. Consider using a different formulation or vehicle (e.g., adding a surfactant or using a cyclodextrin).3. Measure plasma concentrations of the compound in a satellite group of animals to correlate exposure with efficacy. |
| Efficacy is observed initially but is not sustained over the treatment period. | Rapid clearance of the compound or development of metabolic resistance. | 1. Conduct a pharmacokinetic (PK) study to determine the compound's half-life.2. Adjust the dosing frequency based on the PK data (e.g., from once daily to twice daily).3. Investigate potential metabolites to see if they are inactive or antagonistic. |
| No measurable compound in plasma after oral dosing. | Poor oral bioavailability due to low solubility, poor permeability, or high first-pass metabolism in the liver. | 1. Perform a PK study comparing intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.2. Reformulate the compound to improve solubility (e.g., salt formation, amorphous solid dispersion).3. Co-dose with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known, to test for first-pass metabolism. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the compound that can be administered without causing life-threatening toxicity.
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Animal Model: Select the same species and strain that will be used for efficacy studies (e.g., BALB/c mice). Use a small group of animals (n=3-5 per dose).
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Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose escalation scheme should be based on any preliminary toxicity information.
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Administration: Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
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Monitoring:
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Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
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Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily. .
-
-
Endpoint: The MTD is defined as the highest dose at which no more than one animal shows signs of severe toxicity or mortality.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
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Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate drug exposure with target engagement.
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Animal Model: Use the same model as the efficacy studies.
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Dosing: Administer a single dose of the compound at a level expected to be efficacious (e.g., the MTD or a fraction thereof).
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Sample Collection (PK):
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Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
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Process blood to plasma and store frozen.
-
Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to determine compound concentration.
-
-
Sample Collection (PD):
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At selected time points, euthanize animals and collect the target tissue (e.g., tumor, brain).
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Process the tissue to measure a biomarker of target engagement (e.g., by Western blot, ELISA, or qPCR).
-
-
Data Analysis:
-
PK: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
PD: Correlate the tissue biomarker levels with the plasma or tissue concentration of the compound at the corresponding time points.
-
Data Presentation
Table 1: Example MTD Study Results
| Dose (mg/kg/day) | N | Mean Body Weight Change (%) | Clinical Signs | Mortality |
| Vehicle | 5 | +2.5% | None | 0/5 |
| 10 | 5 | +1.8% | None | 0/5 |
| 30 | 5 | -4.2% | Mild lethargy in 1/5 | 0/5 |
| 100 | 5 | -18.5% | Severe lethargy, ruffled fur | 2/5 |
| MTD Result | 30 mg/kg/day |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Oral Dosing (30 mg/kg) | IV Dosing (5 mg/kg) |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (hr) | 1.0 | 0.25 |
| AUC (ng*hr/mL) | 4200 | 3500 |
| Half-life (hr) | 3.5 | 3.2 |
| Bioavailability (%) | 20.6% | N/A |
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Troubleshooting Poor In Vivo Efficacy.
Caption: Hypothetical Mechanism of Action Diagram.
References
"Troubleshooting P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid cell permeability issues"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid that might affect its cell permeability?
A1: Understanding the physicochemical properties of the compound is crucial for troubleshooting cell permeability. Key properties are summarized below. The low XLogP3 value suggests that the compound is hydrophilic, which can lead to low passive diffusion across the lipid bilayer of the cell membrane. Furthermore, its acidic pKa indicates that the molecule will be ionized at physiological pH, further hindering its ability to passively cross cell membranes.[1]
| Property | Value | Implication for Permeability |
| Molecular Weight | 342.37 g/mol | Within the range for passive diffusion. |
| XLogP3 | -0.6 | Indicates hydrophilicity, suggesting low passive permeability.[1] |
| pKa | 2.19 | The compound will be ionized at physiological pH (7.4), reducing passive diffusion. |
Q2: My in vitro assay is showing low permeability for the compound. What are the likely reasons?
A2: Low permeability of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in assays like Caco-2 or MDCK is likely due to a combination of factors:
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Low Passive Diffusion: Due to its hydrophilic nature (low XLogP3) and ionized state at physiological pH, the compound is expected to have poor passive transcellular permeability.
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Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its net transport across the cell monolayer.
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Paracellular Transport Limitations: While hydrophilic compounds can sometimes cross cell monolayers via the paracellular route (between cells), the tight junctions in well-differentiated Caco-2 monolayers can restrict the passage of molecules, especially those with a molecular weight over 180 g/mol .
Q3: How can I determine if the compound is a substrate for efflux transporters?
A3: To investigate the involvement of efflux transporters, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[2] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[2] Additionally, you can perform the assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp. A significant increase in A-B permeability in the presence of the inhibitor would confirm that your compound is a substrate for that transporter.
Troubleshooting Guides
Guide 1: Low Compound Recovery in Caco-2/MDCK Assays
Low recovery of the compound can obscure the interpretation of permeability data.[2]
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare dosing solutions in a buffer that maintains the compound's solubility. The use of a small percentage of a co-solvent like DMSO (typically <1%) is acceptable, but its effect on monolayer integrity should be monitored. |
| Non-specific Binding | The compound may be binding to the plastic of the assay plates. To mitigate this, consider adding Bovine Serum Albumin (BSA) to the receiver buffer.[2] Using low-binding plates can also be beneficial. |
| Cellular Metabolism | Caco-2 cells have some metabolic activity. Analyze the samples from both donor and receiver compartments using a sensitive and specific method like LC-MS/MS to check for the presence of metabolites. |
| Intracellular Accumulation | The compound may accumulate within the cells. At the end of the experiment, lyse the cells and quantify the amount of compound within the cell monolayer. |
Guide 2: High Variability in Permeability Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Monolayer Integrity | Ensure consistent cell seeding density and culture conditions. Always measure the transepithelial electrical resistance (TEER) of each well before and after the experiment to confirm monolayer integrity. A paracellular marker like Lucifer yellow should also be used to check for leaks in the monolayer. |
| Inaccurate Pipetting | Use calibrated pipettes and be meticulous when adding and removing solutions from the wells, especially for the small volumes involved in 96-well plates. |
| Analytical Method Variability | Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix (the buffer containing serum, etc.). |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of a compound and to identify if it is a substrate of efflux transporters.
Materials:
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Caco-2 cells (passage 40-60)
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Transwell™ plates (e.g., 24-well or 96-well)
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Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
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Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4
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Test compound stock solution (e.g., 10 mM in DMSO)
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Lucifer yellow solution
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Analytical standards for the test compound
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LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with a TEER value above a pre-determined threshold (e.g., >200 Ω·cm²).
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Preparation of Dosing Solutions: Prepare the dosing solution of the test compound at the desired concentration (e.g., 10 µM) in pre-warmed HBSS. Also, prepare a dosing solution containing a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assay (Apical to Basolateral - A-B):
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Wash the cell monolayers with pre-warmed HBSS.
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Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate and sample as described for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the test compound and Lucifer yellow in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
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dQ/dt is the rate of appearance of the compound in the receiver chamber.
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A is the surface area of the membrane.
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C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).
-
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
| Efflux Ratio | Interpretation |
| < 2 | No significant efflux |
| ≥ 2 | Potential substrate of efflux transporters |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that can be used to specifically assess the passive diffusion of a compound.
Materials:
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PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
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Phospholipid solution (e.g., phosphatidylcholine in dodecane)
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Phosphate buffered saline (PBS) at various pH values
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Test compound stock solution
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UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Add a small volume of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate, leaving a lipid layer.
-
Preparation of Solutions: Prepare the dosing solution of the test compound in PBS at the desired pH. Fill the acceptor plate wells with PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
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Sample Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) of the compound.
Visualizations
Caption: Bidirectional Caco-2 permeability assay workflow.
Caption: Troubleshooting logic for low permeability results.
Caption: Potential transport pathways for the compound.
References
Technical Support Center: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, hereafter referred to as Compound X. As specific data for this compound is limited, this guide draws upon general knowledge of phosphonic acid-based inhibitors and common challenges encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for Compound X?
A1: Based on its structural features, which include a phosphonic acid moiety and an amino acid-like scaffold, Compound X is likely a competitive inhibitor of a hydrolase enzyme, such as a protease or a phosphatase. The phosphonic acid group can act as a transition-state analog, binding tightly to the active site of the target enzyme. The hexylphenyl group may interact with a hydrophobic sub-pocket within the enzyme's binding site.
Q2: What are the potential off-target effects of Compound X?
A2: Off-target effects are a possibility with any small molecule inhibitor. Due to the presence of the phosphonic acid group, Compound X may exhibit off-target binding to other enzymes that recognize phosphate groups, such as kinases and other phosphatases. The hydrophobic hexylphenyl moiety could also lead to non-specific binding to proteins with hydrophobic pockets. Researchers should perform comprehensive selectivity profiling to identify potential off-target interactions.
Q3: How should I store and handle Compound X?
A3: Compound X should be stored as a solid at -20°C or lower, protected from moisture. For creating stock solutions, use a suitable solvent such as DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended solvent for Compound X and what are the solubility limits?
A4: The solubility of phosphonic acids can be limited in aqueous solutions.[2][3] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For aqueous buffers in your assay, it is crucial to ensure that the final concentration of DMSO is low (typically <1%) to avoid solvent-induced artifacts.[4] Solubility in aqueous buffers can sometimes be improved by adjusting the pH.[2]
Troubleshooting Guides
Inconsistent or Non-reproducible Assay Results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Determine the critical micelle concentration (CMC) if using detergents.[5] Test the solubility of Compound X in your assay buffer at the working concentration. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Reagent Degradation | Prepare fresh reagents and buffers for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Variable Incubation Times | Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Ensure consistent incubation times across all wells. |
High Background Signal in Assay
| Potential Cause | Troubleshooting Step |
| Autofluorescence/Autoluminescence of Compound X | Run a control experiment with Compound X in the assay buffer without the enzyme or substrate to measure its intrinsic signal. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Non-specific Binding to Assay Plate | Use plates with low-binding surfaces. Include a blocking agent like bovine serum albumin (BSA) in your assay buffer if compatible. |
Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| Off-target Cytotoxicity | Perform a panel of cytotoxicity assays (e.g., MTT, LDH release) on various cell lines to assess the general toxicity of the compound.[6][7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line. |
| Induction of Apoptosis or Necrosis | Conduct assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis.[7] |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how to structure and report findings related to the off-target effects of Compound X.
Table 1: Kinase Selectivity Profile of Compound X (Hypothetical Data)
| Kinase Target | IC₅₀ (µM) |
| Target Enzyme | 0.05 |
| Kinase A | > 100 |
| Kinase B | 25.3 |
| Kinase C | > 100 |
| Kinase D | 15.8 |
Table 2: Cytotoxicity of Compound X in Different Cell Lines (Hypothetical Data)
| Cell Line | CC₅₀ (µM) |
| HEK293 | 75.2 |
| HeLa | 58.9 |
| Jurkat | 42.1 |
| Primary Hepatocytes | > 100 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the off-target effects of Compound X on a panel of kinases.
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Reagents and Materials:
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Compound X stock solution (e.g., 10 mM in DMSO)
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Kinase panel (commercially available)
-
Kinase-specific substrates
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ATP
-
Kinase assay buffer
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Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
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Microplates (e.g., 384-well white plates)
-
-
Procedure:
-
Prepare a serial dilution of Compound X in the kinase assay buffer.
-
In a microplate, add the diluted Compound X to the wells.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
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Incubate the plate at the recommended temperature and time for the specific kinase.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
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Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxicity of Compound X.
-
Reagents and Materials:
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Cell line of interest
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Complete cell culture medium
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Compound X stock solution
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Compound X.
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Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.
-
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway that could be affected by off-target activities of Compound X and a general experimental workflow for assessing these effects.
Caption: Hypothetical signaling pathway showing on-target and off-target effects of Compound X.
Caption: General experimental workflow for characterizing Compound X's activity and selectivity.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing toxicity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in cell culture"
Technical Support Center: Minimizing Compound-Induced Toxicity in Cell Culture
Product Name: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
Document ID: TSC-20251028-001
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize the toxicity of novel compounds, such as P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death after treating my cultures with P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. What is the first step I should take?
A1: The first step is to confirm that the observed cytotoxicity is due to the compound and not an underlying issue with your cell culture.[1][2][3] Perform a thorough check of your experimental setup, including:
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Cell Health: Ensure your untreated control cells are healthy, exhibiting normal morphology and growth rates.
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Incubator Conditions: Verify the temperature, CO2, and humidity levels in your incubator are optimal for your cell line.[1]
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Media and Reagents: Confirm that your culture medium, serum, and other reagents are not expired and have been stored correctly.[1]
-
Contamination: Check for any signs of microbial contamination, such as bacteria, yeast, or mycoplasma.[1]
Q2: How can I determine the optimal, non-toxic concentration of my compound?
A2: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your compound. This will help you identify a concentration range that is effective for your experimental goals without causing excessive cell death. A typical approach is to use a serial dilution of the compound over a broad concentration range.
Q3: Could the solvent used to dissolve the compound be the source of toxicity?
A3: Yes, the solvent (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations. Always run a vehicle control, which consists of cells treated with the same concentration of the solvent used to dissolve your compound. This will help you differentiate between solvent-induced toxicity and compound-induced toxicity.
Q4: What are the common mechanisms of compound-induced cytotoxicity?
A4: Compound-induced cell death can occur through several mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[4]
-
Necrosis: Uncontrolled cell death resulting from severe cellular injury, leading to cell swelling and lysis.[4]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the toxicity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
| Observed Problem | Potential Cause | Recommended Action |
| High levels of cell death even at low compound concentrations. | The compound is highly potent, or the cells are particularly sensitive. | Perform a more detailed dose-response curve with a wider range of lower concentrations to pinpoint the IC50 value. Consider using a more resistant cell line if appropriate for your research. |
| Cell morphology changes (e.g., rounding, detachment) after treatment. | The compound may be inducing apoptosis or affecting cell adhesion. | Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine the mode of cell death.[5] Analyze the expression of key apoptosis-related proteins like caspases. |
| Toxicity varies between experiments. | Inconsistent experimental conditions or reagent quality. | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. Ensure all reagents are from the same lot, if possible. |
| Delayed cytotoxicity observed after prolonged incubation. | The compound may have a slow-acting mechanism or its metabolites are toxic. | Conduct a time-course experiment to monitor cell viability at multiple time points after treatment. |
| Signs of oxidative stress (e.g., increased ROS production). | The compound may be inducing the production of reactive oxygen species. | Measure ROS levels using a fluorescent probe (e.g., DCFDA). Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the toxicity.[6] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the troubleshooting and optimization process.
Table 1: Dose-Response of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.2 |
| 10 | 52.3 | 7.8 |
| 50 | 15.1 | 4.3 |
| 100 | 5.6 | 2.1 |
This table shows a typical dose-dependent decrease in cell viability, which is essential for determining the IC50.
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Compound-Induced Toxicity
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| 10 µM Compound | 51.4 | 6.8 |
| 10 µM Compound + 1 mM NAC | 89.7 | 5.9 |
| 1 mM NAC alone | 99.1 | 4.7 |
This table demonstrates that an antioxidant can rescue cells from compound-induced toxicity, suggesting an oxidative stress mechanism.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Visualizations
Caption: Workflow for assessing and mitigating compound toxicity.
Caption: A potential pathway for compound-induced apoptosis.
References
- 1. dendrotek.ca [dendrotek.ca]
- 2. corning.com [corning.com]
- 3. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. youtube.com [youtube.com]
- 11. Caspase activation assay | Sigma-Aldrich [sigmaaldrich.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
This guide provides troubleshooting advice and detailed protocols for the purification of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (ChEBI ID: 183945), a compound characterized by its zwitterionic nature, combining a polar aminophosphonic acid head with a non-polar hexylphenyl tail.[1] These structural features present unique purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has very low solubility in common organic solvents. How can I purify it?
A1: This is expected due to the polar aminophosphonic acid group. The compound is zwitterionic, meaning its solubility is highly pH-dependent. At its isoelectric point (pI), the net charge is zero, and aqueous solubility is minimal.[2] You can exploit this property:
-
Acidic Conditions (Low pH): The amino group is protonated (-NH3+), increasing solubility in aqueous acidic solutions.
-
Basic Conditions (High pH): The phosphonic acid group is deprotonated (-PO3H- or -PO3(2-)), increasing solubility in aqueous basic solutions.
-
Purification Strategy: Dissolve the crude product in a dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), filter out any insoluble impurities, and then slowly adjust the pH to the isoelectric point to precipitate the purified product. This technique is known as isoelectric precipitation.[3][4][5]
Q2: I'm seeing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely impurities?
A2: Common impurities may include:
-
Starting Materials: Unreacted (3R)-3-amino-4-oxobutylphosphonic acid precursors or 3-hexylaniline.
-
Reagents: Coupling agents (e.g., EDC, HOBt) or their byproducts.
-
Side-Products: Racemization at the chiral center (leading to the (3S) diastereomer) or products from side reactions.
-
Hydrolysis Products: Cleavage of the amide bond.
Q3: My compound streaks badly on reversed-phase (RP) HPLC columns. How can I get sharp peaks?
A3: Peak tailing or streaking with aminophosphonic acids on standard C18 columns is common due to strong interactions with residual silanols on the silica surface and the compound's polar nature.[6][7]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be compatible with highly aqueous mobile phases and reduce interactions with polar analytes, leading to better peak shapes.[7][8]
-
Mobile Phase Modifiers: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This suppresses the ionization of the phosphonic acid group and masks silanol interactions.
-
Alternative Chromatography Modes: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds.[9][10]
Q4: I am struggling to separate my desired (3R) diastereomer from the (3S) isomer. What should I do?
A4: Separation of diastereomers can be challenging and often requires specialized techniques.
-
Chiral Chromatography: This is the most direct method. Use a chiral stationary phase (CSP) column designed for separating enantiomers or diastereomers.
-
Diastereomeric Salt Formation: React your compound with a chiral acid or base to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. Afterward, the chiral auxiliary is removed to yield the pure desired isomer.
Q5: How can I effectively remove residual metal ions or salts from my final product?
A5: Ion-exchange chromatography is highly effective for this purpose.[11][12]
-
Cation Exchange: At a low pH (e.g., pH 2-3), your compound will be positively charged (-NH3+). It will bind to a strong cation exchange resin. After washing away neutral and anionic impurities, you can elute your product with a salt gradient or by increasing the pH.
-
Anion Exchange: At a high pH (e.g., pH 8-9), your compound will be negatively charged (-PO3H-). It will bind to a strong anion exchange resin. Elution can be achieved with a salt gradient or by decreasing the pH.[6][13]
Data Presentation
Table 1: pH-Dependent Solubility Profile
This table illustrates the typical solubility behavior of a zwitterionic aminophosphonic acid in aqueous solutions. Actual values should be determined experimentally.
| pH | Predicted Net Charge | Expected Aqueous Solubility | Rationale |
| 2.0 | Positive (+) | High | Both amino and phosphonic acid groups are protonated. |
| 4.5 | Near Zero (0) | Minimum | Approaching the isoelectric point (pI); minimal charge leads to aggregation.[2][3] |
| 7.0 | Negative (-) | Moderate to High | Amino group is neutral/partially protonated, phosphonic acid is deprotonated. |
| 10.0 | Negative (--) | High | Amino group is neutral, phosphonic acid is fully deprotonated. |
Table 2: Comparison of Purification Techniques
This table provides a hypothetical comparison of outcomes from different purification methods for a crude sample with an initial purity of 85%.
| Purification Method | Post-Purification Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Isoelectric Precipitation | 90 - 95% | 70 - 85% | Simple, scalable, good for removing soluble impurities.[4] | May not remove structurally similar impurities. |
| Ion-Exchange Chromatography | > 98% | 60 - 75% | High resolution, excellent for salt removal. | Can be time-consuming, requires specific equipment. |
| Reversed-Phase HPLC (Prep) | > 99% | 50 - 70% | Very high purity achievable. | Expensive, limited loading capacity, requires TFA removal. |
Experimental Protocols
Protocol 1: Purification by Isoelectric Point (pI) Precipitation
This protocol is designed to remove impurities with different solubility profiles from the target compound.
-
Dissolution: Dissolve 1.0 g of the crude P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in 50 mL of 0.1 M NaOH. Stir until a clear solution is obtained.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any base-insoluble impurities.
-
Precipitation: While stirring vigorously, slowly add 0.1 M HCl dropwise to the filtrate. Monitor the pH continuously. The product will begin to precipitate as the solution approaches the isoelectric point (pI). The pI for similar amino acids is often in the pH range of 4-6.[3]
-
Isolation: Continue adding acid until no further precipitation is observed. Allow the suspension to stir for 30 minutes at room temperature, then cool to 4°C for 1 hour to maximize precipitation.
-
Collection & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then with a cold, non-polar solvent like diethyl ether (2 x 20 mL) to remove residual water.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Preparative Ion-Exchange Chromatography (IEX)
This protocol uses cation exchange to purify the compound based on its positive charge at low pH.
-
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water, then wash thoroughly with 1 M NaOH, followed by deionized water until neutral, then 1 M HCl, and finally deionized water until the eluent is neutral. Equilibrate the packed column with the starting buffer (e.g., 0.05 M Citrate Buffer, pH 3.0).
-
Sample Preparation: Dissolve the crude product in a minimal volume of the starting buffer. Filter the sample to remove any particulates.
-
Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with 3-5 column volumes of the starting buffer to elute any neutral or anionic impurities.
-
Elution: Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer) or by a step-wise increase in pH (e.g., switching to a phosphate buffer at pH 7.5).
-
Fraction Collection & Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.
-
Desalting: Pool the pure fractions. The product can be desalted using a suitable technique like reversed-phase solid-phase extraction (SPE) or dialysis if required. Lyophilize the desalted solution to obtain the final product.
Visualizations
Troubleshooting Low Purity
Caption: Troubleshooting decision tree for low product purity.
Multi-Step Purification Workflow
Caption: A logical workflow for multi-step purification.
References
- 1. ebi.ac.uk [ebi.ac.uk]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. xray.greyb.com [xray.greyb.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
"Avoiding degradation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid during experiments"
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid that are susceptible to degradation?
A1: The molecule contains several functional groups that can be sensitive to experimental conditions. These include:
-
Phosphonic Acid Group: Susceptible to hydrolysis under certain conditions.
-
Amide Bond: Can undergo hydrolysis, particularly in the presence of strong acids or bases.[1][2]
-
Primary Amino Group: Prone to oxidation.
-
Hexylphenylamino Group: The aniline-like structure can be susceptible to oxidation.[3]
-
Chiral Center: The stereochemistry at the (3R) position could potentially be compromised under harsh conditions leading to racemization.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored at 2-8°C.[4] It is advisable to keep it in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: In what solvents is the compound soluble and stable?
A3: The compound is reported to be soluble in methanol with 0.1% trifluoroacetic acid (TFA).[4] Generally, phosphonic acids have poor solubility in organic solvents but are soluble in water and common alcohols.[5] When preparing solutions, it is crucial to use high-purity, anhydrous solvents if water is to be avoided. The presence of water can facilitate hydrolytic degradation. For aqueous solutions, the pH should be carefully controlled.
Q4: How does pH affect the stability of the compound in aqueous solutions?
A4: The stability of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is highly dependent on pH.
-
Basic Conditions: Strong basic conditions can also promote the hydrolysis of the amide bond.[7] Some aminophosphonic acids have been shown to undergo partial decomposition in basic solutions at elevated temperatures.[8]
-
Neutral Conditions: Near-neutral pH is generally the most suitable for maintaining the integrity of the compound in aqueous solutions. However, the stability should be experimentally verified for the specific buffer system being used.
Q5: What are the potential degradation pathways for this molecule?
A5: The primary degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond to yield (3R)-3-amino-4-oxobutyl)phosphonic acid and 3-hexylaniline. The phosphonic acid group itself is generally stable to hydrolysis, but cleavage of the P-C bond can occur under harsh conditions.[8]
-
Racemization: Although less common under typical experimental conditions, the chiral center could potentially undergo racemization in the presence of strong bases or at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results. | Compound degradation due to improper storage or handling. | Verify storage conditions (2-8°C, protected from light and moisture). Prepare fresh stock solutions from solid material. |
| Degradation in experimental buffer or media. | Assess the stability of the compound in the specific experimental medium by incubating it for the duration of the experiment and analyzing for degradation products by HPLC or LC-MS. | |
| Appearance of new peaks in HPLC or LC-MS analysis. | Hydrolysis of the amide bond or other degradation. | Characterize the new peaks by mass spectrometry to identify potential degradation products. Review the experimental protocol for exposure to strong acids, bases, or high temperatures. |
| Oxidation of the amino groups. | If the new peaks are colored, oxidation is a likely cause. Ensure all solvents are degassed and experiments are conducted under an inert atmosphere where possible. | |
| Discoloration of the solid compound or solutions (e.g., yellowing or browning). | Oxidation of the aminophenyl group. | This is a common issue with aniline-containing compounds.[3] While minor discoloration may not significantly impact purity, it is an indicator of oxidation. Store the compound under an inert atmosphere and in the dark. |
| Inconsistent quantification or peak shape in chromatography. | Interaction of the phosphonic acid group with the column. | Use a column suitable for polar, acidic compounds. The addition of a small amount of a competing acid, like TFA, to the mobile phase can improve peak shape. |
Data Summary
Table 1: Summary of Stability and Degradation Factors
| Factor | Conditions to Avoid | Potential Degradation Pathway | Recommendations |
| pH | Strong acids (e.g., pH < 2) and strong bases (e.g., pH > 10) at elevated temperatures. | Amide hydrolysis.[1][2] | Maintain pH as close to neutral as possible. Use buffers with known compatibility. |
| Temperature | Prolonged exposure to temperatures above room temperature, especially in solution. | Increased rate of all degradation pathways. | Store at 2-8°C. Perform experiments at the lowest practical temperature. |
| Oxidizing Agents | Presence of peroxides, metal ions, or exposure to air and light. | Oxidation of amino and aminophenyl groups.[3][6] | Use degassed solvents. Store under an inert atmosphere. Protect from light. |
| Solvents | Protic solvents (especially water) in the presence of acid or base catalysts. | Hydrolysis. | Use high-purity, anhydrous solvents when hydrolysis is a concern. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Equilibration: Before opening, allow the container of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Weigh the desired amount of the compound quickly in a controlled environment with low humidity.
-
Dissolution: Dissolve the compound in a suitable, high-purity solvent. For aqueous solutions, use a buffer at a near-neutral pH. If using organic solvents, ensure they are anhydrous.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Protocol 2: Monitoring Compound Stability by HPLC
-
Method: A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of the compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
-
-
Sample Preparation: Prepare a solution of the compound at a known concentration in a relevant experimental buffer or solvent.
-
Time Points: Analyze the solution at time zero and at various time points throughout the intended duration of the experiment (e.g., 1, 4, 8, 24 hours).
-
Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.
Visualizations
Caption: A recommended workflow for handling P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to minimize degradation.
Caption: Major potential degradation pathways for the target compound.
Caption: A decision tree for troubleshooting experiments where compound degradation is suspected.
References
- 1. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]
- 2. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminophosphonic and Aminophosphinic Acids Chemistry and Biological Activity [elmhurst.ecampus.com]
- 4. Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. SIGNIFICANCE OF FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE AND DRUG PRODUCTS WITH REFERENCE TO ANTIHYPERTENSIVE AGEN… [ouci.dntb.gov.ua]
- 8. tandfonline.com [tandfonline.com]
"Interpreting unexpected results with P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid"
Welcome to the technical support center for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a selective S1P1 receptor antagonist also known as W146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and answering frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
1. Unexpected Result: Observed Lymphopenia after Administering the S1P1 Antagonist this compound
Question: I administered this compound, an S1P1 receptor antagonist, to my mouse model and observed a decrease in peripheral blood lymphocytes. I was expecting this effect with an S1P1 agonist, not an antagonist. Is this a known phenomenon?
Answer: Yes, this is a documented, albeit counterintuitive, effect of this compound. While S1P1 receptor agonists are well-known to cause lymphopenia by promoting lymphocyte retention in secondary lymphoid organs, high doses of the antagonist this compound have also been shown to induce a significant, though transient, lymphopenia in mice.[1] This is followed by a parallel increase in CD4+ and CD8+ lymphocytes in the lymph nodes.[1]
Possible Explanation: The prevailing hypothesis is that even as an antagonist, this compound functionally disrupts the normal S1P gradient-sensing required for lymphocyte egress from lymph nodes. By blocking the receptor, it prevents lymphocytes from responding to the endogenous S1P gradient, leading to their temporary sequestration.[1]
Experimental Considerations:
-
Time-course analysis: The lymphopenia induced by this compound is transient.[1] It is crucial to perform a time-course experiment to capture the full dynamics of lymphocyte trafficking.
-
Dose-response relationship: This effect may be dose-dependent. Consider performing a dose-response study to characterize the effect in your specific model.
-
Comparison with agonists: If your experimental design permits, including a known S1P1 agonist as a positive control can help to differentiate the transient nature of antagonist-induced lymphopenia from the more sustained effect of an agonist.
2. Unexpected Result: Development of Pulmonary Edema in Animal Models
Question: Following administration of this compound, some of my animals developed signs of respiratory distress, and post-mortem analysis revealed pulmonary edema. Is this a known side effect?
Answer: Yes, treatment with this compound has been shown to induce lung edema.[1] This is a critical safety consideration when using this compound in vivo. S1P1 receptor signaling is known to be crucial for maintaining vascular barrier integrity, and its antagonism can lead to increased vascular permeability.
Troubleshooting and Mitigation:
-
Monitor for signs of respiratory distress: Closely observe animals for any signs of labored breathing, cyanosis, or lethargy.
-
Dose optimization: The severity of lung edema may be dose-dependent. It is advisable to start with lower doses and carefully escalate to find a therapeutic window that minimizes this side effect.
-
Histopathological analysis: If respiratory distress is observed, it is essential to perform a thorough histopathological examination of the lungs to confirm and characterize the extent of edema.
3. Inconsistent Results in In Vitro Assays
Question: I am getting variable results in my in vitro experiments with this compound. Sometimes it appears to be a competitive antagonist, and other times its inhibitory effect is not overcome by increasing concentrations of the agonist. What could be causing this?
Answer: The mode of antagonism for this compound can depend on the agonist being used. Studies have shown that this compound acts as a competitive antagonist against the endogenous ligand, sphingosine-1-phosphate (S1P).[2] However, when used in conjunction with the synthetic S1P1 agonist CYM-5442, this compound behaves as a non-competitive antagonist .[2]
Recommendations:
-
Clearly define your agonist: Be aware of the specific agonist used in your assay, as this will influence the expected inhibitory mechanism of this compound.
-
Assay design: When performing competition binding assays, it is recommended to use radiolabeled S1P to accurately determine the binding affinity (Ki) of this compound.
-
Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in methanol with 0.1% TFA.[3] For in vivo studies, proper formulation is critical. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[4] Prepare working solutions fresh on the day of the experiment.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound)?
A1: this compound is a selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).[4] It binds to the receptor and blocks the signaling induced by the endogenous ligand, S1P.
Q2: What are the key physicochemical properties of this compound?
A2: The following table summarizes some of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C16H27N2O4P | [5] |
| Molecular Weight | 342.37 g/mol | N/A |
| Solubility | Soluble in methanol (with 0.1% TFA) | [3] |
| Storage | 2-8°C (short term), -20°C or -80°C (long term stock) | [3][4] |
| EC50 | 398 nM | [4] |
| Ki | ~70-80 nM | [4] |
Q3: What are the main downstream signaling pathways affected by S1P1 receptor antagonism?
A3: The S1P1 receptor primarily couples to the inhibitory G-protein, Gαi.[6] Antagonism of S1P1 by this compound will block the activation of several downstream pathways, including the Ras/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective S1P1 antagonist, it is always good practice to consider potential off-target effects. High concentrations may show some activity at other S1P receptor subtypes. As with other S1P receptor modulators, researchers should be mindful of potential effects on cardiovascular and ocular systems, although these are more commonly associated with agonists.
Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the S1P1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human S1P1.
-
[32P]S1P (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the S1P1-expressing cell membranes in ice-cold Assay Buffer to the desired concentration.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Dilute [32P]S1P in Assay Buffer to a final concentration of 0.1-0.5 nM.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or a high concentration of non-labeled S1P (for non-specific binding).
-
50 µL of the appropriate this compound dilution (or vehicle for control wells).
-
50 µL of the diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the unlabeled compound to reach equilibrium.
-
Add 50 µL of the diluted [32P]S1P to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [32P]S1P).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(3R)-3-aMino-4-[(3-hexylphenyl)aMino]-4-oxobutyl]-phosphonic acid CAS#: 909725-61-7 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. knownchemical.com [knownchemical.com]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
An Objective Comparison of Leading PLK1 Inhibitors for Researchers and Drug Development Professionals
A Comparative Guide to Polo-like Kinase 1 (PLK1) Inhibitors: Volasertib, Onvansertib, and BI 2536
Initial Clarification: The compound "P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid," also known as W146, was initially queried as a PLK1 inhibitor. Extensive database searches have revealed that this compound is, in fact, a selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1) and is not reported to have activity against Polo-like Kinase 1 (PLK1). Therefore, a direct comparison of this compound with PLK1 inhibitors is not scientifically pertinent. This guide will instead provide a detailed comparison of three well-characterized and clinically relevant PLK1 inhibitors: Volasertib, Onvansertib, and BI 2536.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1] Its overexpression in a wide array of human cancers, often correlating with poor prognosis, has established it as a compelling target for anticancer therapy.[1] PLK1 inhibitors aim to disrupt the cell cycle of rapidly dividing cancer cells, leading to mitotic arrest and subsequent apoptosis. This guide compares the preclinical performance of three prominent ATP-competitive PLK1 inhibitors: Volasertib (BI 6727), Onvansertib (NMS-P937), and BI 2536.
In Vitro Performance: Potency and Selectivity
The in vitro activity of these inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) against the target kinase (PLK1) and related kinases (PLK2, PLK3) provides insight into potency and selectivity.
| Inhibitor | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Selectivity for PLK1 vs. PLK2 | Selectivity for PLK1 vs. PLK3 |
| Volasertib (BI 6727) | 0.87[2][3] | 5[2][3] | 56[2][3] | ~6-fold | ~65-fold |
| Onvansertib (NMS-P937) | 2[4][5] | >10,000[6] | >10,000[6] | >5000-fold | >5000-fold |
| BI 2536 | 0.83[7][8] | 3.5[7][9] | 9.0[7][9] | ~4-fold | ~11-fold |
Table 1: In Vitro Kinase Inhibition Profile. This table summarizes the IC50 values of Volasertib, Onvansertib, and BI 2536 against PLK family kinases.
Cellular Activity: Anti-proliferative Effects
The efficacy of these inhibitors was further evaluated through cell proliferation assays across a diverse panel of human cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Volasertib | BEL7402 | Hepatocellular Carcinoma | 6[10] |
| HCT116 | Colon Carcinoma | 23[11] | |
| NCI-H460 | Lung Cancer | 21[11] | |
| HL-60 | Acute Myeloid Leukemia | 32[11] | |
| Onvansertib | A549 | Lung Adenocarcinoma | ~20-50 (inferred from graphs)[1] |
| PC-9 | Lung Adenocarcinoma | ~20-50 (inferred from graphs)[1] | |
| A2780 | Ovarian Cancer | 42[4] | |
| ARK-1 | Uterine Serous Carcinoma | 22.7[12] | |
| BI 2536 | CAL62 | Anaplastic Thyroid Carcinoma | 1.4[7] |
| A panel of 32 cancer cell lines | Various | 2-25[7] | |
| Neuroblastoma cell lines | Neuroblastoma | <100[13] |
Table 2: In Vitro Cell Proliferation Inhibition. This table presents the IC50 values of the PLK1 inhibitors in various cancer cell lines.
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of these compounds has been demonstrated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Inhibitor | Tumor Model | Dose and Schedule | Outcome |
| Volasertib | BEL7402 & HepG2 (HCC) Xenograft | 15 mg/kg | Significant tumor growth inhibition (75.4% in BEL7402, 52.9% in HepG2)[10] |
| K1 (Thyroid Cancer) Xenograft | 25-30 mg/kg, oral gavage | Significant repression of tumor growth[14] | |
| Caski (Cervical Cancer) Xenograft | 15 mg/kg, i.p. | Potentiated the activity of cisplatin, leading to 78% tumor growth inhibition in combination[15] | |
| Onvansertib | A549 (LUAD) Xenograft | 60 mg/kg, gavage | Decreased tumor growth and weight[1] |
| D458 (Medulloblastoma) Xenograft | Not specified | Sustained tumor regression in combination with radiation[16] | |
| HR+/HER2- Breast Cancer PDX | 45 mg/kg, oral, 5 days/week | Enhanced anti-tumor efficacy of Trastuzumab Deruxtecan[17][18] | |
| BI 2536 | 786-O (Renal) Xenograft | 50 mg/kg, intratumoral injection | Inhibited tumor growth[19] |
| A498 (Renal) Xenograft | 50 mg/kg, intratumoral injection | Inhibited tumor growth[19] | |
| KYSE150 (Esophageal) Xenograft | 15 mg/kg, i.v. | Significantly inhibited tumor growth[20] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models. This table summarizes the in vivo experimental data for the three PLK1 inhibitors.
Signaling Pathways and Experimental Workflows
Caption: PLK1 Signaling Pathway in Mitosis.
Caption: Preclinical Evaluation Workflow for PLK1 Inhibitors.
Experimental Protocols
Radiometric PLK1 Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PLK1.
-
Reaction Setup: A reaction mixture is prepared containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein or a specific peptide), and ATP (spiked with [γ-³²P]ATP) in a kinase reaction buffer.
-
Inhibitor Addition: The test compounds (e.g., Volasertib, Onvansertib, BI 2536) are added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by adding a solution like trichloroacetic acid (TCA).
-
Quantification: The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the unincorporated ATP.[11] The radioactivity of the phosphorylated substrate is then measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[21][22]
-
Compound Treatment: The cells are treated with serial dilutions of the PLK1 inhibitor for a specified period (e.g., 72 hours).[4][12]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[22]
-
Incubation: The plates are incubated for 2-4 hours to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[21]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[23]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
Based on the preclinical data, Volasertib, Onvansertib, and BI 2536 are all potent inhibitors of PLK1 with significant anti-proliferative activity in a wide range of cancer cell lines and in vivo efficacy in xenograft models.
-
Potency: All three inhibitors exhibit low nanomolar potency against the PLK1 enzyme.
-
Selectivity: Onvansertib demonstrates exceptional selectivity for PLK1 over PLK2 and PLK3, which may translate to a more favorable safety profile by minimizing off-target effects. Volasertib and BI 2536 also show selectivity for PLK1, but to a lesser extent.
-
Cellular and In Vivo Activity: All three compounds show robust anti-tumor effects in both cellular and animal models, supporting their clinical development. The choice of inhibitor for a specific cancer type may depend on various factors, including the genetic background of the tumor and potential combination therapies.
This guide provides a comparative overview to aid researchers and drug development professionals in understanding the preclinical profiles of these key PLK1 inhibitors. Further investigation into their clinical trial data is recommended for a complete picture of their therapeutic potential.
References
- 1. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. yeasen.com [yeasen.com]
- 10. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cardiffoncology.com [cardiffoncology.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
A Comparative Analysis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid and Related Phosphonate Analogues as S1P1 Receptor Antagonists
A deep dive into the structure-activity relationship of a series of phosphonate-based mimetics of phosphorylated amino acids reveals P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (also known as W146) as a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1), a key regulator in immune cell trafficking and other physiological processes. This guide provides a comparative analysis of this compound with other known phosphothreonine mimetics, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
Introduction to Phosphothreonine Mimetics and S1P1 Signaling
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Phosphothreonine (pThr) residues, in particular, play critical roles in signal transduction pathways. The development of non-hydrolyzable mimetics of pThr is a key strategy in drug discovery to create stable probes and potential therapeutics that can modulate these pathways. The phosphonic acid group is a well-established bioisostere of the phosphate group, offering enhanced stability against phosphatases.
The sphingosine-1-phosphate (S1P) signaling pathway is a prime example of a phosphorylation-dependent regulatory system. S1P, a bioactive lipid, signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5. S1P1 is of particular interest due to its essential role in lymphocyte egress from lymphoid organs, making it a validated target for immunomodulatory drugs. The endogenous ligand, S1P, features a phosphate headgroup that is crucial for receptor binding and activation. Consequently, phosphonic acid-containing molecules that mimic this interaction can act as modulators of S1P receptors.
This guide focuses on a series of γ-aminophosphonates, which serve as phosphoserine/phosphothreonine mimetics, and their activity as S1P receptor antagonists. We will specifically compare the performance of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) with its structural analogues.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and related phosphonate compounds, highlighting their binding affinities and antagonist potencies at the S1P1 receptor. These compounds share a common γ-aminophosphonate scaffold but differ in the nature of the aryl amide substituent, providing insights into the structure-activity relationship (SAR) of this chemical series.
Table 1: Binding Affinity of Phosphonate Analogues at the S1P1 Receptor
| Compound ID | Structure | S1P1 pKi | S1P1 Ki (nM) |
| This compound | P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid | ~7.1-7.15 | ~70-80[1] |
| VPC23019 | (R)-2-amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate | 7.86[2][3][4][5] | 13.8 |
| Analog 1 | P-((3R)-3-Amino-4-((3-heptylphenyl)amino)-4-oxobutyl)phosphonic acid | - | - |
| Analog 2 | P-((3R)-3-Amino-4-((3-pentylphenyl)amino)-4-oxobutyl)phosphonic acid | - | - |
Table 2: Antagonist Activity of Phosphonate Analogues at the S1P1 Receptor
| Compound ID | Assay Type | S1P1 EC50 (nM) | Antagonist Activity |
| This compound | GTPγS Binding Assay | 398[1] | Selective S1P1 Antagonist[1] |
| VPC23019 | GTPγS Binding Assay | - | S1P1/S1P3 Antagonist[2][3][4][5] |
Note: EC50 in this context refers to the concentration of the antagonist that produces a half-maximal rightward shift in the agonist concentration-response curve.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the S1P1 signaling pathway and the workflows of key experimental assays.
The diagram above illustrates the canonical signaling pathway of the S1P1 receptor. The endogenous ligand S1P binds to and activates the receptor, leading to the activation of intracellular G proteins (primarily Gi/o) and subsequent downstream signaling cascades. Activation also triggers the recruitment of β-arrestin, which mediates receptor desensitization and internalization. Antagonists like this compound compete with S1P for binding to the receptor, thereby inhibiting these downstream events.
This workflow diagram outlines the key experimental assays used to characterize S1P1 receptor modulators. Binding assays directly measure the affinity of a compound for the receptor, while functional assays assess the compound's ability to modulate receptor activity, such as G protein activation or β-arrestin recruitment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid and related compounds.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P1.
-
Radioligand: [32P]S1P or a suitable tritiated antagonist.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compounds (e.g., this compound) at various concentrations.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Thaw S1P1-expressing cell membranes on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a predetermined optimal concentration.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound dilutions or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Diluted cell membranes to initiate the binding reaction.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer (Assay Buffer without BSA) to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor. For antagonists, it is used to determine their potency (EC50) by measuring their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Membrane preparations from cells overexpressing human S1P1.
-
[35S]GTPγS.
-
GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.
-
S1P1 agonist (e.g., S1P or SEW2871).
-
Test antagonist compounds (e.g., this compound).
-
96-well plates.
-
Scintillation counter or SPA beads and corresponding reader.
Procedure:
-
Pre-incubate S1P1-expressing cell membranes with various concentrations of the test antagonist or vehicle control in a 96-well plate for 15-30 minutes at 30°C.
-
Add a fixed concentration of the S1P1 agonist (typically its EC80) to all wells except for the basal and non-specific binding controls.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Data Analysis: The data is plotted as the percentage of agonist-stimulated [35S]GTPγS binding versus the concentration of the antagonist. The IC50 value is determined, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response. The functional EC50 for the antagonist is then calculated based on the rightward shift of the agonist dose-response curve in the presence of the antagonist.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation. Antagonists are evaluated by their ability to block this recruitment.
Materials:
-
A stable cell line co-expressing S1P1 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Assay medium (e.g., phenol red-free DMEM).
-
S1P1 agonist.
-
Test antagonist compounds.
-
High-content imaging system or a plate reader capable of detecting the reporter signal (e.g., fluorescence, luminescence).
Procedure:
-
Seed the engineered cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for a specified period.
-
Add the S1P1 agonist at a concentration that elicits a robust β-arrestin recruitment response.
-
Incubate the plate for a time sufficient to allow for β-arrestin translocation (typically 30-90 minutes).
-
Fix the cells if required by the detection method.
-
Quantify the β-arrestin recruitment. For imaging-based assays, this involves measuring the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the cell membrane or into intracellular vesicles. For enzyme complementation assays, a luminescent or colorimetric signal is measured.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced β-arrestin recruitment, and an IC50 value is calculated.
Conclusion
The comparative analysis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) and its analogues demonstrates the successful application of phosphonic acids as stable mimetics of phosphothreonine in the context of S1P receptor modulation. The data reveals that this compound is a potent and selective antagonist of the S1P1 receptor. The structure-activity relationship within this series of compounds highlights the importance of the aryl amide substituent in determining both affinity and selectivity. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel phosphothreonine mimetics targeting S1P1 and other GPCRs, facilitating the discovery and development of new therapeutic agents.
References
- 1. Synthesis and biological evaluation of γ-aminophosphonates as potent, sub-type selective sphingosine 1-phosphate receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid versus Standard of Care
A comprehensive evaluation of the efficacy of the investigational compound P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in comparison to the current standard of care is not possible at this time due to a lack of publicly available data. Extensive searches of scientific literature and clinical trial databases did not yield specific information regarding the therapeutic target, mechanism of action, or clinical application of this particular molecule.
The provided chemical name, while specific in its structure, does not correspond to any widely researched or commercially available therapeutic agent for which a "standard of care" has been established. The search results did, however, identify broader categories of related compounds, offering a glimpse into potential, though unconfirmed, areas of research. These include:
-
Radioligands for Imaging: Molecules with similar phosphonic acid and amino acid components have been investigated as radioligands for imaging programmed death-ligand 1 (PD-L1), which is a key target in immuno-oncology.
-
Enzyme Activators: Other research has explored aminophosphonic acid derivatives as potential activators of protein tyrosine phosphatases like SHP1, which play a role in cellular signaling and have implications in cancer and autoimmune diseases.
-
Drug Delivery Systems: Phosphonic acid-containing molecules are also utilized in the development of nanoparticle-based drug delivery systems, aiming to improve the targeting and efficacy of existing cancer therapies.
Without specific data on "P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid," a direct comparison to any established treatment protocol is purely speculative. To conduct a meaningful comparative analysis, the following information would be essential:
-
Therapeutic Indication: The specific disease or condition the compound is intended to treat.
-
Mechanism of Action: How the compound exerts its therapeutic effect at the molecular level.
-
Preclinical and Clinical Data: Results from in vitro, in vivo, and human studies demonstrating its efficacy and safety.
Once such information becomes available, a detailed comparison guide could be developed, outlining quantitative data on endpoints such as response rates, progression-free survival, and overall survival, alongside a thorough examination of the respective experimental methodologies.
At present, any attempt to create a comparison guide would be unfounded. Further research and publication of data by the developers of "P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid" are required before a scientifically valid comparison to the standard of care can be made.
Comparative Analysis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146) in Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist commonly known as W146. The focus is on the reproducibility of key experiments, with a comparison to alternative S1P1 modulators. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in experimental design and interpretation.
Introduction to this compound and S1P1 Signaling
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a potent and selective antagonist of the S1P1 receptor.[1] S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[2] By blocking the S1P1 receptor, this compound inhibits lymphocyte egress, leading to a transient reduction in circulating lymphocytes, a condition known as lymphopenia. This mechanism of action makes this compound a valuable tool for studying the S1P1 signaling pathway and its role in various physiological and pathological processes, including autoimmune diseases.
Comparative Compounds
The performance of this compound is compared with other widely used S1P receptor modulators:
-
Fingolimod (FTY720): An S1P receptor agonist that, upon phosphorylation in vivo, becomes a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3] Its sustained activation of S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the endogenous S1P gradient. This "functional antagonism" also results in lymphopenia.[2]
-
VPC44116: A structural analog of this compound that also acts as an S1P1 antagonist.
-
Ex26: Another potent S1P1 antagonist.
Signaling Pathway of S1P1 and Points of Intervention
The following diagram illustrates the S1P1 signaling pathway and the mechanisms of action for this compound and Fingolimod.
Experimental Data Comparison
The following tables summarize quantitative data from representative experiments involving this compound and its alternatives.
Table 1: In Vivo Efficacy in Mouse Lymphopenia Model
| Compound | Dose | Route of Administration | Time to Max. Lymphopenia | Duration of Lymphopenia | Reference |
| This compound | 1-10 mg/kg | Intraperitoneal (i.p.) | ~2-4 hours | Transient (~24 hours) | [2] |
| Fingolimod | 0.1-1 mg/kg | Oral (p.o.) | ~6 hours | Sustained (>24 hours) | [4] |
| VPC44116 | 10 mg/kg | i.p. | ~2-4 hours | Transient | [5] |
| Ex26 | 0.06 mg/kg (ED50) | i.p. | ~2 hours | Transient (~24 hours) | [5] |
Table 2: In Vitro S1P1 Receptor Binding and Activation
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Antagonist Activity | CHO cells expressing hS1P1 | IC50 | 7.8 nM | |
| Fingolimod-P | Agonist Activity | CHO-K1 cells expressing hS1P1 | EC50 | 0.3 nM | |
| VPC44116 | Antagonist Activity | CHO cells expressing hS1P1 | IC50 | 13 nM | |
| Ex26 | Antagonist Activity | S1P1-expressing cells | IC50 | ~1 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
In Vivo Mouse Lymphopenia Assay
This protocol outlines the procedure for inducing and measuring lymphopenia in mice following the administration of S1P1 modulators.
Materials:
-
C57BL/6 mice (male, 8-12 weeks old)
-
This compound (or other S1P1 modulators)
-
Vehicle (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline)
-
Blood collection tubes (e.g., EDTA-coated)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for flow cytometry (if applicable): e.g., anti-CD45, anti-CD3, anti-B220
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment and vehicle control groups.
-
Compound Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., 50 µL) from the tail vein of each mouse.
-
Compound Administration: Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection.
-
Time-course Blood Collection: Collect blood samples at specified time points post-injection (e.g., 2, 4, 6, and 24 hours).
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count. Alternatively, use flow cytometry with specific lymphocyte markers for a more detailed analysis.
-
Data Analysis: Calculate the percentage change in lymphocyte count for each mouse at each time point relative to its baseline. Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the control group.
S1P1 Receptor Phosphorylation Assay
This protocol describes a method to assess the phosphorylation of the S1P1 receptor in response to agonist or antagonist treatment in a cell-based assay.[1]
Materials:
-
Cells stably expressing mCherry-tagged S1P1 receptors (e.g., HEK293 cells)
-
Phosphate-free cell culture medium
-
[³²P]Orthophosphate ([³²P]Pi)
-
S1P1 agonist (e.g., S1P or Fingolimod-P)
-
This compound
-
Lysis buffer (containing detergents, protease, and phosphatase inhibitors)
-
Anti-mCherry antibody for immunoprecipitation
-
Protein A/G beads
-
SDS-PAGE reagents
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Cell Culture and Labeling: Culture cells expressing mCherry-S1P1. One hour before labeling, replace the medium with phosphate-free medium. Label the cells by incubating with [³²P]Pi (100 µCi/mL) for 3 hours at 37°C.[1]
-
Compound Treatment: For antagonist studies, pre-incubate the labeled cells with this compound for a specified time (e.g., 30 minutes). Then, stimulate the cells with an S1P1 agonist for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Immunoprecipitate the mCherry-S1P1 receptor using an anti-mCherry antibody and protein A/G beads.
-
SDS-PAGE and Autoradiography: Wash the immunoprecipitates and elute the proteins. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated S1P1 receptor.
-
Quantification: Quantify the band intensity to determine the level of S1P1 phosphorylation.
Discussion on Reproducibility
The reproducibility of experiments using this compound can be influenced by several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. The use of solubilizing agents like cyclodextrins is crucial for consistent in vivo delivery. The stability of the compound in solution should also be considered.
-
Animal Model Variability: The magnitude and duration of lymphopenia can vary depending on the mouse strain, age, sex, and health status. Standardization of these parameters is essential for reproducible results.
-
In Vitro Assay Conditions: In cell-based assays, factors such as cell line passage number, receptor expression levels, and serum concentration in the media can affect the outcome.
-
Purity of Reagents: The purity of this compound and other reagents should be confirmed to avoid off-target effects.
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a valuable research tool for investigating the S1P1 signaling pathway. This guide provides a framework for understanding its experimental use and for designing reproducible studies. By carefully controlling the experimental variables outlined in the provided protocols and considering the factors that can influence reproducibility, researchers can confidently utilize this compound to generate reliable and comparable data. When comparing the effects of this compound to other S1P1 modulators like Fingolimod, it is important to consider their different mechanisms of action (direct antagonism vs. functional antagonism), which can lead to distinct temporal and downstream signaling effects.
References
- 1. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic Acid Against Similar Autotaxin Inhibitors
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive benchmark analysis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a known inhibitor of autotaxin (ATX), against other notable ATX inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.
Introduction to Autotaxin and its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid mediator that interacts with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6, to trigger a wide range of cellular responses, including cell proliferation, migration, survival, and differentiation.[2][3]
The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and fibrosis. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions. This has led to the development of a variety of small molecule ATX inhibitors, each with distinct chemical scaffolds and inhibitory profiles.
This guide focuses on P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid and compares its performance with other well-characterized ATX inhibitors that have been investigated in preclinical and clinical settings.
Comparative Analysis of Autotaxin Inhibitors
The following table summarizes the in vitro potency of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146) and other selected autotaxin inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Name | Common Name/Alias | Target | IC50 Value (nM) | Notes |
| P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid | This compound | Autotaxin | Data not available in the public domain | A phosphonic acid-based inhibitor. Further studies are required to quantify its inhibitory potency against autotaxin. |
| Ziritaxestat | GLPG1690 | Autotaxin | 100-500 (human and mouse), 131 (human) | A first-in-class ATX inhibitor that has been evaluated in clinical trials for idiopathic pulmonary fibrosis. |
| Cudetaxestat | BLD-0409, PAT-409 | Autotaxin | 4.95 | A potent and selective, non-competitive ATX inhibitor investigated for its potential in treating pulmonary fibrosis. |
| IOA-289 | - | Autotaxin | 10,000 (biochemical), 34 (human plasma LPA) | A novel ATX inhibitor with a unique chemical structure currently in clinical development for cancer. |
Signaling Pathway Overview
The ATX-LPA signaling cascade is a critical pathway that regulates numerous cellular functions. The diagram below illustrates the key components of this pathway, from the enzymatic activity of autotaxin to the downstream signaling events mediated by LPA receptors.
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used in the evaluation of autotaxin inhibitors.
Autotaxin Inhibition Assay (Fluorescent Method)
This protocol describes a common in vitro method to determine the inhibitory activity of compounds against autotaxin using a fluorogenic substrate.
Workflow Diagram:
References
Comparative Analysis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic Acid Analogs as Lysophosphatidic Acid Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships and experimental evaluation of a promising class of lysophosphatidic acid (LPA) receptor antagonists.
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, also known as (R)-W146, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs) to mediate a wide range of cellular processes. Dysregulation of LPA signaling has been implicated in various pathological conditions, including fibrosis, cancer, and neuropathic pain, making LPA receptors attractive therapeutic targets. This guide provides a comparative analysis of structural analogs of (R)-W146, summarizing their biological activities and the experimental protocols used for their evaluation.
Structure-Activity Relationship of (R)-W146 Analogs
The development of potent and selective LPA receptor antagonists has been a significant focus of medicinal chemistry efforts. Structure-activity relationship (SAR) studies on analogs of (R)-W146 and related compounds have provided valuable insights into the structural requirements for LPA receptor antagonism. The key structural components of these antagonists include a phosphonic acid headgroup, an amino acid-derived linker, and a substituted aromatic tail. Modifications to each of these regions have been shown to significantly impact antagonist potency and selectivity across the different LPA receptor subtypes (LPA1-6).
The following table summarizes the in vitro activities of selected structural analogs, highlighting the effects of modifications to the core scaffold.
| Compound | R1 (Headgroup) | R2 (Linker) | R3 (Tail) | LPA1 Ki (nM) | LPA2 Ki (nM) | LPA3 Ki (nM) | Reference |
| (R)-W146 | PO3H2 | (R)-3-Amino-4-oxo-4-((3-hexylphenyl)amino)butyl | 3-hexylphenyl | 18 | >10000 | 428 | [1] |
| VPC12249 | PO3H2 | N-(4-(benzyloxy)benzyl)oleamide | Oleoyl | 137 | >10000 | 428 | [1] |
| 10g | PO3H2 | N-(4-(benzyloxy)benzyl)dodecanamide | Dodecanoyl | >10000 | >10000 | 150 | [1] |
| 10m | PO3H2 | N-(4-(benzyloxy)benzyl)octanamide | Octanoyl | >10000 | >10000 | 250 | [1] |
| 14b | PO3H2 | N-(4-(benzyloxy)benzyl)-3-phenylpropanamide | 3-phenylpropanoyl | 500 | >10000 | >10000 | [1] |
| 10t | PO3H2 | N-(pyridin-2-ylmethyl)oleamide | Oleoyl | 18 | >10000 | 100 | [1] |
| BMS-986020 | Carboxylic Acid | Complex piperidine-based linker | Substituted biphenyl | 26 | - | - | [2] |
| KI 16425 | Carboxylic Acid | 3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)-3-methyl-5-isoxazolyl)benzyl) | 2-chlorophenyl | 670 | >10000 | 200 | [2][3] |
Table 1: In vitro activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid analogs at LPA receptors. Ki values represent the binding affinity of the compound for the receptor, with lower values indicating higher affinity.
Experimental Protocols
The characterization of LPA receptor antagonists involves a variety of in vitro assays to determine their binding affinity, functional activity, and selectivity. The following are detailed methodologies for key experiments cited in the evaluation of (R)-W146 and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: CHO or HEK293 cells stably overexpressing the human LPA receptor of interest (e.g., LPA1, LPA2, LPA3) are cultured to confluence. The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparations are incubated with a fixed concentration of a radiolabeled LPA receptor antagonist (e.g., [3H]-labeled antagonist) and increasing concentrations of the unlabeled test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the LPA receptor upon agonist stimulation and the ability of an antagonist to block this activation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Reaction: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, an agonist (e.g., LPA), and the test antagonist at various concentrations.
-
Separation and Detection: The reaction is stopped, and the membranes are filtered to separate bound [35S]GTPγS. The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and the IC50 value is determined. This provides a measure of the functional antagonism of the compound.[4]
Calcium Mobilization Assay
LPA receptors, particularly those of the Edg family (LPA1-3), couple to Gq proteins, leading to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of an antagonist to block this response.
-
Cell Culture and Loading: Cells expressing the target LPA receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: The cells are pre-incubated with the test antagonist at various concentrations.
-
Agonist Stimulation and Measurement: The cells are then stimulated with an LPA agonist, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and the IC50 or pKB value is determined.[2][3][5]
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures dynamic changes in local dielectric constant and cellular mass upon receptor activation, providing a global readout of cellular responses.
-
Cell Culture: Cells expressing the LPA receptor of interest are cultured on the surface of a biosensor microplate.
-
Compound Addition: The test antagonist is added to the cells and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: An LPA agonist is then added, and the DMR signal (a shift in wavelength) is monitored in real-time using a specialized instrument.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced DMR signal is measured, allowing for the determination of its potency (IC50 or pKB). This assay can also distinguish between neutral antagonists and inverse agonists.[2][3][5]
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the LPA signaling pathway and a typical experimental workflow for evaluating LPA receptor antagonists.
Figure 1: LPA1 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Antagonist Evaluation.
References
- 1. Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. Activity of 2-substituted lysophosphatidic acid (LPA) analogs at LPA receptors: discovery of a LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
"P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid literature review and citations"
A comprehensive review of the available literature on P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, also known as W146, reveals its role as a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This guide provides a comparative analysis of this compound with other S1P1 receptor modulators, supported by experimental data, detailed protocols, and an overview of the S1P1 signaling pathway. This information is intended for researchers, scientists, and professionals in drug development.
Comparison of this compound and Other S1P1 Receptor Modulators
This compound is a selective antagonist for the S1P1 receptor, a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking.[1][2] Unlike S1P1 agonists such as Fingolimod (FTY720), which cause receptor internalization and degradation, this compound acts as a competitive antagonist at the receptor.[3] This difference in mechanism of action is a key point of comparison.
While both agonists and this compound (at high doses) can induce lymphopenia, the effect of this compound is transient.[4][5] This suggests that this compound may offer a different therapeutic window or side-effect profile compared to S1P1 agonists.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the well-characterized S1P1 agonist, Fingolimod.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | S1P1 | Functional Antagonism | EC50 | 398 nM | [1][2] |
| This compound | S1P1 | Binding Affinity | Ki | ~70-80 nM | [1] |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | Functional Agonism | IC50 | 0.033 nM | [2] |
Table 2: In Vivo Effects
| Compound | Species | Dose | Route | Effect | Reference |
| This compound | Mouse | High doses | Not specified | Transient lymphopenia | [4][5] |
| Fingolimod (FTY720) | Mouse | Not specified | Not specified | Sustained lymphopenia | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
S1P1 Receptor Competition Binding Assay
This protocol is adapted from established methods for GPCR binding assays.[6][7]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Radioligand: Use a suitable radiolabeled S1P1 ligand, such as [3H]-S1P or a commercially available radiolabeled S1P1 antagonist.
-
Competition Assay: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), the radioligand (at a concentration near its Kd), and a range of concentrations of the unlabeled competitor (this compound or other test compounds).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
In Vivo Lymphopenia Assessment in Mice
This protocol is based on published studies investigating the in vivo effects of S1P1 modulators.[3][5]
-
Animals: Use adult male C57BL/6 mice (8-12 weeks old).
-
Compound Administration: Administer this compound or a comparator compound (e.g., Fingolimod) via intraperitoneal (i.p.) or oral (p.o.) route. The vehicle will depend on the solubility of the compound.
-
Dosing Regimen: Dosing can be a single administration or repeated over several days.
-
Blood Sampling: Collect peripheral blood from the tail vein or via cardiac puncture at various time points after compound administration (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Flow Cytometry (Optional): For more detailed analysis, use flow cytometry to phenotype different lymphocyte subpopulations (e.g., T cells, B cells) in the blood and lymphoid organs (spleen, lymph nodes).
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each treatment group and compare the effects of different compounds.
Signaling Pathway and Experimental Workflow Diagrams
S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) binding to its receptor S1P1, a G protein-coupled receptor, initiates a signaling cascade that is crucial for lymphocyte egress from lymphoid organs. The binding of S1P to S1P1 leads to the activation of the Gαi subunit, which in turn inhibits adenylyl cyclase and activates downstream signaling pathways such as the PI3K-Akt and Ras-ERK pathways. These pathways are involved in cell survival, proliferation, and migration. S1P1 antagonists like this compound block the binding of S1P, thereby inhibiting this signaling cascade.
Caption: S1P1 Receptor Signaling Pathway
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the key steps in a competition binding assay to determine the affinity of a test compound for the S1P1 receptor.
Caption: Competition Binding Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic Acid
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), also known as W146. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
I. Chemical and Physical Properties
A summary of the known quantitative data for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is presented in the table below. This information is critical for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₂₇N₂O₄P |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 909725-61-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (68 mg/mL) and 1eq. NaOH (20 mM) |
| EC₅₀ | 398 nM for S1P1 receptor |
| Storage Temperature | -20°C |
II. Proper Disposal Protocol
The disposal of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid must be conducted with strict adherence to local, state, and federal regulations. Due to its chemical structure, which includes an aromatic amine and a phosphonic acid moiety, it is classified as hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with appropriate PPE, including:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid waste in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material such as high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous waste in the designated solid waste container.
Step 3: Decontamination of Surfaces and Glassware
In case of a spill or for routine cleaning of contaminated surfaces and glassware, the following procedure should be followed:
-
Initial Cleaning: Wipe the surface with a cleaning solution to remove the bulk of the aromatic amine.
-
Decontamination: Apply a decontamination solution specifically designed for aromatic amines. These solutions often contain reagents that neutralize the hazardous properties of the amine. Allow the solution to react for at least 5 minutes.
-
Rinsing: Thoroughly rinse the surface with water.
-
Verification: Use a surface swipe test kit for aromatic amines to confirm that decontamination is complete.
Step 4: Final Disposal
All collected waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.
III. Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
Caption: Disposal Workflow Diagram
IV. Signaling Pathway
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This receptor plays a crucial role in regulating the egress of lymphocytes from lymph nodes. The following diagram illustrates the S1P1 signaling pathway and the inhibitory action of this compound.
Caption: S1P1 Signaling Pathway and this compound Inhibition
Personal protective equipment for handling P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. Adherence to these protocols is essential to ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a corrosive solid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure.[1] Due to its hazardous nature, appropriate engineering controls must be in place to minimize exposure.
Engineering Controls:
| Control Type | Specification | Purpose |
| Ventilation | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust particles.[2][3] |
| Containment | Use a designated area within the laboratory for handling this compound. | To limit the potential spread of contamination. |
| Safety Equipment | An eyewash station and emergency shower must be readily accessible.[1] | To provide immediate decontamination in case of accidental exposure. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.
Required Personal Protective Equipment:
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | To protect against skin corrosion. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | To protect the skin from splashes and spills. |
| Eyes/Face | Chemical splash goggles used in conjunction with a face shield. | To provide comprehensive protection against splashes and airborne particles.[1] |
| Respiratory | A NIOSH-approved respirator may be necessary for procedures with a high potential for aerosolization. | To prevent inhalation of hazardous dust. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow must be followed.
Detailed Experimental Protocol:
-
Preparation:
-
Handling:
-
Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood.
-
To dissolve, slowly add the solid to the solvent, stirring continuously.[3]
-
Conduct the experimental procedure within the fume hood, ensuring all manipulations are performed with care to avoid splashes or aerosol generation.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.
-
Dispose of all waste, including empty containers and contaminated PPE, in a designated hazardous waste container.
-
Carefully remove PPE, avoiding contact with contaminated surfaces, and wash hands thoroughly.
-
Disposal Plan
Proper disposal of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Contaminated PPE | Place in a designated hazardous waste bag for incineration. |
All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
Emergency Response Plan:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill, if trained and equipped, cover with an inert absorbent material and scoop into a designated waste container. For a large spill, evacuate the lab and contact the emergency response team. |
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
